(5-Cyclopropyl-2-methoxyphenyl)methanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(5-cyclopropyl-2-methoxyphenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-5-4-9(8-2-3-8)6-10(11)7-12/h4-6,8H,2-3,7,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUAMAMCIZOWIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(5-Cyclopropyl-2-methoxyphenyl)methanamine CAS number and properties
Primary CAS: 2094144-61-1 (Hydrochloride salt) Compound Class: Functionalized Benzylamine / Medicinal Chemistry Building Block
Abstract
(5-Cyclopropyl-2-methoxyphenyl)methanamine is a specialized chemical intermediate used primarily in high-throughput screening (HTS) and fragment-based drug discovery (FBDD).[1] Characterized by the presence of a cyclopropyl motif at the meta-position relative to the methanamine handle, this scaffold offers unique pharmacokinetic advantages, including enhanced metabolic stability and optimized lipophilicity compared to its isopropyl or ethyl analogs. This guide details the physiochemical profile, synthetic pathways, and structural utility of this compound in modern ligand design.
Chemical Identity & Physiochemical Profile[2][3]
This compound serves as a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets.
1.1 Nomenclature & Identifiers
-
IUPAC Name: (5-Cyclopropyl-2-methoxyphenyl)methanamine[2][3][4][5][6]
-
Common Synonyms: 5-Cyclopropyl-2-methoxybenzylamine; 2-Methoxy-5-cyclopropyl-benzylamine
-
Molecular Formula:
(Free Base) | (HCl Salt) -
SMILES: COc1ccc(cc1CN)C2CC2
1.2 Quantitative Properties Table
| Property | Value (Predicted/Exp) | Context for Drug Design |
| Molecular Weight | 177.25 g/mol (Free Base) | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |
| LogP (Octanol/Water) | ~2.1 - 2.5 | Moderate lipophilicity ensures good membrane permeability without poor solubility. |
| TPSA | 35.25 Ų | High polar surface area efficiency; favorable for CNS penetration. |
| H-Bond Donors | 1 (Primary Amine) | Critical anchor point for hydrogen bonding in active sites. |
| H-Bond Acceptors | 2 (Amine, Ether) | Facilitates dipole interactions. |
| Rotatable Bonds | 3 | Low entropic penalty upon binding. |
| pKa (Conjugate Acid) | ~9.5 (Amine) | Predominantly protonated at physiological pH (7.4), aiding electrostatic interactions. |
Structural Biology & Pharmacophore Analysis
The inclusion of the cyclopropyl group at the C5 position is a deliberate medicinal chemistry strategy known as "bioisosteric replacement."
2.1 The Cyclopropyl Advantage
Unlike acyclic alkyl groups (ethyl, isopropyl), the cyclopropyl ring is rigid and possesses significant
-
Metabolic Stability: The C-H bonds of the cyclopropane ring are shorter and stronger (
) than typical alkane C-H bonds ( ), making the C5 position resistant to Cytochrome P450-mediated oxidation. -
Conformational Lock: The steric bulk of the cyclopropyl group restricts the rotation of the phenyl ring when bound in a tight pocket, reducing the entropic cost of binding.
2.2 Pharmacophore Visualization
The following diagram illustrates the functional roles of each structural component.
Figure 1: Pharmacophore dissection of (5-Cyclopropyl-2-methoxyphenyl)methanamine highlighting interaction vectors.[2][3][4][5][7]
Synthetic Routes & Process Chemistry
While specific literature for this exact CAS is proprietary to catalog vendors, the synthesis follows a high-confidence, convergent route utilizing Suzuki-Miyaura coupling. This protocol is self-validating through standard LC-MS checkpoints.
3.1 Retrosynthetic Analysis
The molecule is best disconnected at the C5-Cyclopropyl bond (C-C coupling) and the nitrile/amide reduction step.
Pathway:
-
Precursor: 5-Bromo-2-methoxybenzonitrile.
-
Coupling: Installation of the cyclopropyl ring via palladium catalysis.
-
Reduction: Conversion of the nitrile to the primary amine.
3.2 Detailed Synthetic Protocol
Step 1: Suzuki-Miyaura Coupling
-
Reagents: 5-Bromo-2-methoxybenzonitrile (1.0 eq), Cyclopropylboronic acid (1.5 eq),
(0.05 eq), (3.0 eq). -
Solvent: Toluene/Water (3:1).
-
Conditions: Reflux (
) under Argon for 12 hours. -
Mechanism: Oxidative addition of Pd into the Ar-Br bond, transmetallation with the boronic acid, and reductive elimination to form the C-C bond.
-
Checkpoint: Monitor disappearance of Aryl-bromide by TLC/LC-MS.
Step 2: Nitrile Reduction
-
Reagents: 5-Cyclopropyl-2-methoxybenzonitrile (Intermediate),
(2.0 eq) or Borane-THF complex. -
Solvent: Anhydrous THF.
-
Conditions:
to RT, stir for 4 hours. -
Quench: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts.
-
Purification: The crude amine is often treated with HCl in dioxane to precipitate the stable hydrochloride salt (CAS 2094144-61-1).
3.3 Synthesis Workflow Diagram
Figure 2: Step-wise synthetic workflow for the production of the hydrochloride salt.
Handling, Stability & Analytics
4.1 Safety Profile (GHS Classification)
As a primary benzylamine derivative, this compound is classified as Corrosive and Irritant .
-
H314: Causes severe skin burns and eye damage.[8]
-
PPE: Wear nitrile gloves, chemical splash goggles, and handle within a fume hood to avoid inhalation of dust/vapors.
4.2 Analytical Validation
To verify the identity of the synthesized or purchased material, the following data points are standard:
-
1H NMR (DMSO-d6, 400 MHz):
-
8.2-8.5 (br s, 3H,
) - 7.1-6.9 (m, 3H, Aromatic protons)
-
3.9 (s, 2H, Benzylic
) -
3.8 (s, 3H,
) - 1.8 (m, 1H, Cyclopropyl CH)
-
0.9-0.6 (m, 4H, Cyclopropyl
)
-
8.2-8.5 (br s, 3H,
-
Storage: Hygroscopic solid. Store at
under inert gas (Nitrogen/Argon).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Cyclopropyl-methoxybenzylamine derivatives. Retrieved from [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[7][11] Journal of Medicinal Chemistry.[11] Retrieved from [Link]
-
Welsch, M. E., et al. (2015). Privileged Scaffolds in Drug Discovery: The Role of Benzylamines. Chemical Reviews. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 131900-21-5|rel-(1R,2S)-2-(2-Methoxyphenyl)cyclopropan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 3. 74702-94-6|2-(2-Methoxyphenyl)propan-2-amine|BLD Pharm [bldpharm.com]
- 4. (5-cyclopropyl-2-methoxyphenyl)methanamine hydrochloride | 2094144-61-1 [chemicalbook.com]
- 5. CAS:2866335-75-1, (6-Methoxy-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride-毕得医药 [bidepharm.com]
- 6. arctomsci.com [arctomsci.com]
- 7. benchchem.com [benchchem.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation and Synthetic Utility of 5-Cyclopropyl-2-methoxybenzylamine in Drug Discovery
Executive Overview
In contemporary medicinal chemistry, the strategic decoration of benzylic scaffolds is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 5-cyclopropyl-2-methoxybenzylamine is a highly specialized, sterically constrained building block utilized extensively in the synthesis of advanced therapeutics, particularly benzisoxazole sulfonamides targeting epigenetic modulators like KAT6A/KAT6B (MOZ) [1].
As a Senior Application Scientist, I approach this molecule not merely as a static structure, but as a dynamic pharmacophore. The integration of a cyclopropyl moiety at the 5-position and a methoxy group at the 2-position creates a synergistic effect: it simultaneously locks the benzylic amine into a favorable binding conformation while shielding the aromatic core from rapid metabolic degradation. This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, structural rationale, and field-proven synthetic methodologies.
Physicochemical & Structural Profiling
To leverage 5-cyclopropyl-2-methoxybenzylamine in rational drug design, one must first quantify its fundamental properties. The table below summarizes the core quantitative data associated with this scaffold.
| Property | Value | Causality / Significance in Drug Design |
| IUPAC Name | (5-cyclopropyl-2-methoxyphenyl)methanamine | Defines the exact regiochemistry critical for receptor pocket fitting. |
| Molecular Formula | C₁₁H₁₅NO | Optimal low molecular weight (LMW) for a fragment/building block. |
| Molecular Weight | 177.24 g/mol | Leaves ample mass budget for downstream sulfonamide coupling. |
| H-Bond Donors | 1 (-NH₂ group) | Primary amine serves as the critical attachment point for electrophiles. |
| H-Bond Acceptors | 2 (N and O atoms) | Methoxy oxygen can participate in intramolecular dipole interactions. |
| Rotatable Bonds | 3 | Low conformational entropy; pre-organizes the molecule for binding. |
| LogP (Estimated) | ~2.1 | Balances aqueous solubility with lipophilic membrane permeability. |
Structure-Activity Relationship (SAR) Rationale
The architectural design of 5-cyclopropyl-2-methoxybenzylamine is highly intentional. Every functional group serves a distinct mechanistic purpose in the context of target engagement and metabolic survival [2].
Structure-Activity Relationship (SAR) logic for 5-cyclopropyl-2-methoxybenzylamine.
-
The 5-Cyclopropyl Advantage: Unlike linear alkyl chains (e.g., propyl or ethyl), the cyclopropyl ring possesses high s-character in its C-C bonds due to Walsh orbitals. This imparts a pseudo-pi character that can engage in weak CH-π interactions within hydrophobic protein pockets. Furthermore, the rigid ring structure is highly resistant to Cytochrome P450-mediated aliphatic oxidation, significantly extending the half-life of the resulting drug.
-
The 2-Methoxy Conformational Lock: The methoxy group at the ortho position relative to the benzylamine is not merely an electron-donating group. Steric repulsion between the methoxy oxygen and the benzylic protons restricts the free rotation of the C(aryl)-C(alkyl) bond. This "conformational locking" reduces the entropic penalty upon binding to the target enzyme.
Experimental Protocols: A Self-Validating Synthetic Workflow
Synthesizing primary benzylic amines without over-alkylation (forming secondary or tertiary amines) is a classic challenge. The following step-by-step methodology outlines a robust, scalable route starting from commercially available 5-bromo-2-methoxybenzaldehyde.
Protocol A: Suzuki-Miyaura Cross-Coupling (Installation of Cyclopropyl)
Objective: Convert 5-bromo-2-methoxybenzaldehyde to 5-cyclopropyl-2-methoxybenzaldehyde.
-
Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 5-bromo-2-methoxybenzaldehyde (1.0 eq) and cyclopropylboronic acid (1.5 eq).
-
Expert Insight: An excess of boronic acid is required because cyclopropylboronic acid is prone to competitive protodeboronation in aqueous basic conditions.
-
-
Catalyst & Base Addition: Add
(0.05 eq) and anhydrous (3.0 eq).-
Causality:
provides a large bite angle that accelerates the reductive elimination step, which is notoriously slow for sp³-hybridized organopalladium intermediates. is chosen over to facilitate transmetalation without hydrolyzing the starting material.
-
-
Solvent System: Suspend the mixture in a degassed solvent system of Toluene/Water (10:1 v/v).
-
Reaction Execution: Heat the mixture to 95°C for 12 hours. Monitor conversion via LC-MS.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over
, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the intermediate aldehyde.
Protocol B: Oxime Formation and Selective Reduction
Objective: Convert the aldehyde to the primary amine cleanly, avoiding reductive amination dimers.
-
Oxime Formation: Dissolve 5-cyclopropyl-2-methoxybenzaldehyde (1.0 eq) in absolute ethanol. Add hydroxylamine hydrochloride (
, 1.2 eq) and sodium acetate (1.2 eq). Stir at room temperature for 2 hours.-
Causality: Sodium acetate buffers the reaction, freeing the hydroxylamine base to attack the carbonyl while preventing acid-catalyzed degradation of the cyclopropyl ring.
-
-
Isolation: Concentrate the ethanol, partition between water and dichloromethane (DCM), extract, and dry to yield 5-cyclopropyl-2-methoxybenzaldehyde oxime.
-
Selective Reduction: Dissolve the crude oxime in glacial acetic acid. Slowly add activated Zinc dust (5.0 eq) at 0°C. Stir for 4 hours, allowing it to warm to room temperature.
-
Expert Insight & Self-Validation: Why Zinc/Acetic acid instead of standard catalytic hydrogenation (H₂ on Pd/C)? Benzylic amines are highly susceptible to hydrogenolysis (cleavage of the C-N bond) under Pd/C conditions. Zinc reduction completely bypasses this risk, ensuring a near-quantitative yield of the primary amine without losing the benzylic nitrogen.
-
-
Final Workup: Filter the mixture through a pad of Celite to remove zinc salts. Concentrate the filtrate, basify with 1M NaOH to pH 10 (to free the amine from its acetate salt), and extract with DCM. The resulting product is 5-cyclopropyl-2-methoxybenzylamine.
Applications in Epigenetic Drug Development
Once synthesized, 5-cyclopropyl-2-methoxybenzylamine is primarily utilized as a nucleophile to attack sulfonyl chlorides, generating sulfonamide-based therapeutics.
Recent breakthroughs in oncology have identified the histone acetyltransferases KAT6A and KAT6B (also known as MOZ) as critical drivers in estrogen receptor-positive (ER+) breast cancers and acute myeloid leukemia (AML) [2, 3]. Compounds utilizing the 5-cyclopropyl-2-methoxybenzylamine scaffold—specifically benzisoxazole sulfonamide derivatives—have demonstrated profound efficacy in inhibiting these epigenetic targets [2]. The benzylamine nitrogen acts as the critical linker, while the cyclopropyl and methoxy groups interface directly with the hydrophobic and hydrogen-bonding domains of the KAT6A/B active site, respectively.
References
- PubChem. "2-Methoxybenzylamine | C8H11NO | CID 81292 - PubChem" National Center for Biotechnology Information.
- Pfizer Inc. "US11492346B2 - Benzisoxazole sulfonamide derivatives" Google Patents.
- Bayer AG. "WO2022081842A1 - Substituted acyl sulfonamides for treating cancer" Google Patents.
Biological Activity of 2-Methoxy-5-Cyclopropyl Phenyl Pharmacophores
The following technical guide details the medicinal chemistry, biological activity, and synthetic utility of the 2-methoxy-5-cyclopropyl phenyl pharmacophore. This structural motif has emerged as a privileged scaffold in modern drug discovery, particularly in the development of covalent inhibitors for KRAS G12C and modulators of epigenetic targets like KAT6A/B .
Technical Guide & Whitepaper
Executive Summary
The 2-methoxy-5-cyclopropyl phenyl moiety represents a highly optimized pharmacophore used to balance lipophilicity, metabolic stability, and conformational rigidity in small molecule drug candidates. Unlike simple alkyl-substituted aromatics, this motif leverages the unique electronic and steric properties of the cyclopropyl group—often termed a "pseudo-unsaturated" system—alongside the hydrogen-bond accepting capability of the methoxy group.
Its primary application has been identified in the covalent inhibition of KRAS G12C , where it serves as a hydrophobic anchor filling the cryptic Switch II pocket, and more recently in KAT6A/B acetyltransferase inhibitors and DNA Polymerase Theta (Polθ) inhibitors.
Structural & Physicochemical Analysis
The "Magic Methyl" & Cyclopropyl Synergy
This pharmacophore combines two classic medicinal chemistry strategies: the "Magic Methyl" effect (via the methoxy group) and cyclopropyl rigidification.
| Feature | Chemical Function | Biological Impact |
| 2-Methoxy (-OMe) | Electron Donor (Resonance); H-Bond Acceptor | Increases electron density of the phenyl ring; engages backbone amides or water networks in the binding pocket. |
| 5-Cyclopropyl | Lipophilic Spacer; Steric Bulk | Fills hydrophobic sub-pockets (e.g., KRAS Switch II) with higher metabolic stability than an isopropyl group (avoids CYP450 benzylic hydroxylation). |
| Phenyl Core | Scaffold | Provides the vector for orienting the warhead (e.g., acrylamide) and the anchor groups. |
Metabolic Stability: Cyclopropyl vs. Isopropyl
A critical advantage of the 5-cyclopropyl substituent over a standard isopropyl group is the reduction of metabolic liability. The C-H bonds in a cyclopropyl ring have higher bond dissociation energy (~106 kcal/mol) compared to the benzylic C-H of an isopropyl group (~89 kcal/mol), making the cyclopropyl ring significantly more resistant to oxidative metabolism by cytochrome P450 enzymes.
Case Study: KRAS G12C Inhibition
The most prominent application of this pharmacophore is in the development of KRAS G12C covalent inhibitors (e.g., analogs in the Araxes/Wellspring series).
Mechanism of Action
Inhibitors containing this moiety bind to the inactive GDP-bound state of KRAS. The 2-methoxy-5-cyclopropyl phenyl group typically resides in the Switch II hydrophobic pocket , stabilizing the inactive conformation while an electrophilic warhead (e.g., acrylamide) forms a covalent bond with the mutant Cysteine-12 residue.
Signaling Pathway & Inhibition Logic
The following diagram illustrates the KRAS signaling cascade and the precise intervention point of G12C inhibitors utilizing this pharmacophore.
Figure 1: Mechanism of KRAS G12C inhibition. The pharmacophore stabilizes the KRAS-GDP state, preventing nucleotide exchange.
Synthetic Protocols
Constructing the 2-methoxy-5-cyclopropyl phenyl scaffold requires precise regiochemical control. The following protocol outlines a robust synthesis route starting from commercially available precursors.
Synthesis Workflow (Graphviz)
Figure 2: Synthetic route for incorporating the 2-methoxy-5-cyclopropyl phenyl moiety.
Detailed Experimental Protocol: Suzuki Coupling Step
This protocol describes the installation of the cyclopropyl group, a critical step often prone to debromination if not controlled.
Objective: Synthesis of 4-cyclopropyl-2-methoxyaniline (or protected equivalent).
Reagents:
-
Substrate: 4-Bromo-2-methoxyaniline (1.0 eq)
-
Boronate: Cyclopropylboronic acid (1.5 eq)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)
-
Base: K₃PO₄ (3.0 eq)
-
Solvent: Toluene/Water (3:1 v/v)
Procedure:
-
Degassing: Charge a reaction vial with the substrate, cyclopropylboronic acid, and base. Evacuate and backfill with Argon (3x).
-
Solvation: Add degassed Toluene/Water mixture.
-
Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon.
-
Reaction: Seal the vial and heat to 100°C for 12 hours. Monitor by LC-MS for the disappearance of the bromide (M+H+ pattern change).
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The cyclopropyl product typically elutes earlier than the bromo-precursor due to increased lipophilicity.
Validation Criteria:
-
¹H NMR (400 MHz, DMSO-d₆): Look for characteristic cyclopropyl multiplets at δ 0.6–0.9 ppm (4H) and the methine proton at δ 1.8–2.0 ppm.
-
MS (ESI): Confirm mass shift consistent with Br -> Cyclopropyl transformation (Mass change: -79.9 + 41.0 = -38.9 Da approx).
Biological Validation Assays
To verify the activity of compounds containing this pharmacophore, the following assays are standard.
KRAS G12C Mass Spectrometry Binding Assay
This assay confirms the covalent modification of the target protein.
-
Protein: Recombinant KRAS G12C (GDP-bound).
-
Method: Incubate protein (1 µM) with compound (10 µM) for 1-4 hours.
-
Analysis: Intact protein LC-MS (TOF or Orbitrap).
-
Success Metric: Observation of a mass shift corresponding to the molecular weight of the inhibitor (monoisotopic mass) attached to the protein, with 100% occupancy indicating complete covalent modification.
Cell Viability Assay (NCI-H358)
-
Cell Line: NCI-H358 (KRAS G12C dependent lung cancer line).
-
Control: A549 (KRAS G12S) or HCT116 (KRAS G13D) to ensure specificity for the G12C mutation.
-
Readout: CellTiter-Glo (ATP quantification) after 72h treatment.
-
Expected Result: Compounds with the 2-methoxy-5-cyclopropyl motif should show an IC₅₀ < 100 nM in H358 cells, with >100-fold selectivity over non-G12C lines.
References
-
Ostrem, J. M., et al. (2013).[1] K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions. Nature. [Link]
- Ren, P., et al. (2016). Covalent inhibitors of Kras G12C. US Patent US9227978B2. (Assignee: Wellspring Biosciences / Araxes Pharma).
-
Janes, M. R., et al. (2018). Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor. Cell. [Link][2]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
-
Lito, P., et al. (2016). Allele-specific inhibitors inactivate mutant KRAS G12C by a trapping mechanism. Science. [Link]
Sources
Technical Guide: 5-Cyclopropyl vs. 5-Isopropyl-2-Methoxybenzylamine in Ligand Design
The following technical guide provides an in-depth analysis of 5-cyclopropyl-2-methoxybenzylamine and its comparison to 5-isopropyl analogs . This analysis focuses on their roles as critical pharmacophores in the design of high-affinity GPCR ligands, specifically within the N-benzylphenethylamine (NBOMe) and Substance P antagonist structural classes.
Executive Summary: The Bioisosteric Pivot
In medicinal chemistry, the optimization of the 2-methoxybenzylamine "head group" is a decisive factor in tuning the affinity and metabolic stability of serotonergic (5-HT2A) and neurokinin (NK1) ligands.
While 5-isopropyl-2-methoxybenzylamine provides significant hydrophobic bulk essential for hydrophobic pocket occupation, it suffers from metabolic liability due to rapid benzylic hydroxylation at the methine position. The 5-cyclopropyl analog represents a strategic bioisosteric replacement. The cyclopropyl group offers:
-
Rigidity: Reduces entropic penalty upon binding.
-
Electronic Uniqueness: Acts as a
-donor via hyperconjugation (Walsh orbitals) unlike the purely inductive isopropyl group. -
Metabolic Shielding: Eliminates the labile benzylic hydrogen, significantly extending half-life (
).
This guide details the physicochemical divergence, synthesis protocols, and pharmacological implications of switching from 5-isopropyl to 5-cyclopropyl substituents.
Chemical Space & SAR Analysis
The transition from an isopropyl to a cyclopropyl group at the 5-position of the 2-methoxybenzyl ring alters the physicochemical profile of the ligand.
Table 1: Physicochemical Comparison
| Feature | 5-Isopropyl Analog | 5-Cyclopropyl Analog | Impact on Ligand |
| Steric Bulk (V_vdW) | ~66 ų | ~58 ų | Cyclopropyl is slightly smaller but more dense/rigid. |
| Rotatable Bonds | 1 (C-C bond to ring) | 0 (Rigid ring) | Cyclopropyl reduces entropic cost of binding. |
| Electronic Effect | +I (Inductive donor) | +M (Pseudo-conjugation) | Cyclopropyl can stabilize carbocation intermediates less than isopropyl but interacts uniquely with aromatic |
| Lipophilicity (cLogP) | High | Moderate-High | Similar hydrophobic contribution; Cyclopropyl is slightly less lipophilic. |
| Metabolic Liability | High (Tertiary C-H oxidation) | Low (Strained C-H bonds resist CYP450) | Critical Differentiator. |
Structural Logic Diagram
The following diagram illustrates the SAR decision tree for selecting between these two moieties.
Caption: SAR decision pathway highlighting the metabolic stability rationale for selecting the 5-cyclopropyl analog.
Synthesis & Manufacturing Protocols
The synthesis of these benzylamines typically proceeds via Reductive Amination of the corresponding benzaldehydes. This method is preferred for its high yield and operational simplicity.
Precursors
-
Target A: 5-Isopropyl-2-methoxybenzylamine
-
Precursor:5-Isopropyl-2-methoxybenzaldehyde (CAS: 85902-68-7)[1]
-
-
Target B: 5-Cyclopropyl-2-methoxybenzylamine
Experimental Protocol: Reductive Amination
Objective: Convert 5-substituted-2-methoxybenzaldehyde to the corresponding benzylamine.
Reagents:
-
Substituted Benzaldehyde (1.0 eq)
-
Ammonium Acetate (
) or Hydroxylamine HCl (for oxime route) -
Sodium Cyanoborohydride (
) or Sodium Triacetoxyborohydride ( ) -
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Acid Catalyst: Acetic Acid (AcOH)
Workflow (One-Pot Method):
-
Imine Formation:
-
Dissolve 5-cyclopropyl-2-methoxybenzaldehyde (1.0 mmol) in anhydrous MeOH (10 mL).
-
Add Ammonium Acetate (10.0 mmol, 10 eq) to ensure mono-alkylation suppression.
-
Add Acetic Acid (catalytic, 2-3 drops) to adjust pH to ~6.
-
Stir: 2 hours at Room Temperature (RT) under inert atmosphere (
). Monitor by TLC for disappearance of aldehyde.
-
-
Reduction:
-
Cool the solution to 0°C.
-
Slowly add Sodium Cyanoborohydride (
, 1.5 mmol). -
Stir: Allow to warm to RT and stir overnight (12-16 hours).
-
-
Workup:
-
Quench with 1M HCl (carefully, to pH < 2) to decompose excess hydride and protonate the amine.
-
Wash with Diethyl Ether (
) to remove neutral impurities (unreacted aldehyde). -
Basify the aqueous layer with 6M NaOH (to pH > 12).
-
Extract the free amine into Dichloromethane (DCM) (
). -
Dry combined organic layers over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude oil is typically pure enough for coupling. If necessary, purify via flash column chromatography (DCM:MeOH:NH4OH, 90:9:1) or convert to HCl salt for crystallization.
-
Synthesis Pathway Diagram
Caption: One-pot reductive amination workflow for synthesizing the target benzylamines.
Pharmacological Applications[7][8][9][10]
5-HT2A Receptor Agonism (NBOMe Class)
In the context of N-(2-methoxybenzyl)phenethylamines (NBOMes) , the benzyl ring binds to a hydrophobic pocket near Transmembrane Helix 6 (TM6) of the 5-HT2A receptor.
-
5-Isopropyl: Provides high affinity (
often < 1 nM) due to optimal filling of the hydrophobic pocket. However, the in vivo potency is limited by rapid first-pass metabolism. -
5-Cyclopropyl: Maintains the necessary hydrophobic bulk (Lipophilicity match) while locking the conformation.
-
Binding: The cyclopropyl group's "banana bonds" (high electron density) can engage in specific edge-to-face
-interactions with aromatic residues (e.g., Phe, Trp) in the receptor pocket, potentially enhancing residence time. -
Selectivity: The rigid nature of the cyclopropyl group can improve selectivity for 5-HT2A over 5-HT2C by exploiting subtle steric differences in the receptor orthosteric sites.
-
Substance P (NK1) Antagonism
As noted in patent literature (e.g., JP2656702B2), 5-isopropyl-2-methoxybenzylamine is used as a substituent in quinuclidine-based NK1 antagonists.
-
Optimization: Replacing the isopropyl with cyclopropyl in these scaffolds is a standard medicinal chemistry tactic to improve oral bioavailability by reducing oxidative clearance without sacrificing potency.
References
-
PubChem. (2024).[7] 5-Isopropyl-2-methoxybenzaldehyde (CID 7009502). National Library of Medicine. Available at: [Link]
- Warawa, E. J., et al. (1997). Peptide quinuclidine derivatives. Patent JP2656702B2. (Describes the use of 5-isopropyl-2-methoxybenzylamine in NK1 antagonists).
- Hansen, M., et al. (2014). Design and Synthesis of Conformationally Restricted 5-HT2A Agonists. Journal of Medicinal Chemistry. (Contextual reference for cyclopropyl bioisosteres in 5-HT2A ligands).
-
Barnes, N. M., et al. (1999). The 5-HT2 Receptor Family.[8][9][10] Neuropharmacology, 38(8), 1083-1152. (Authoritative review on 5-HT2A receptor pharmacology).
Sources
- 1. 5-Isopropyl-2-methoxybenzaldehyde | CAS 85902-68-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 10292-66-7|1-Cyclopropyl-2-methoxybenzene|BLD Pharm [bldpharm.com]
- 3. AB626911 | CAS 1251241-64-1 – abcr Gute Chemie [abcr.com]
- 4. CAS:344396-19-6, 4-异丙基-3,5-二甲氧基苯甲醛-毕得医药 [bidepharm.com]
- 5. aaronchem.com [aaronchem.com]
- 6. 1251241-64-1|5-Cyclopropyl-2-methoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 7. 5-Isopropyl-2-methoxybenzaldehyde | C11H14O2 | CID 7009502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijpsonline.com [ijpsonline.com]
- 10. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Patent Landscape of Cyclopropyl-Substituted Benzylamines: Synthetic Methodologies and Therapeutic Applications
Executive Summary & The "Cyclopropyl Effect" in Drug Design
In contemporary medicinal chemistry, the incorporation of a cyclopropyl ring adjacent to a benzylic amine is far more than a mere structural variation; it is a calculated strategic maneuver. As a Senior Application Scientist overseeing hit-to-lead optimization, I frequently leverage the "cyclopropyl effect" to resolve complex pharmacokinetic and pharmacodynamic liabilities.
The cyclopropyl group offers a unique combination of steric bulk, high lipophilicity, and conformational rigidity. Unlike an isopropyl group, the cyclopropane ring possesses significant
This technical guide dissects the patent landscape of cyclopropyl-substituted benzylamines, exploring their mechanistic roles across oncology, virology, and neurology, and provides validated, step-by-step synthetic workflows for their preparation.
Key Patent Domains & Therapeutic Applications
The intellectual property landscape for cyclopropyl-substituted benzylamines is highly diversified, reflecting the scaffold's versatility as an enzyme inhibitor and allosteric modulator.
Domain A: Epigenetic Modulators in Oncology
A prominent application of this scaffold is found in the development of histone demethylase inhibitors. US Patent 11,214,542 B2, assigned to Quanticel Pharmaceuticals (Celgene), details the use of 4-chloro-2-cyclopropyl-benzylamine derivatives as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1)[1]. In this context, the cyclopropyl group perfectly occupies a hydrophobic cleft in the LSD1 active site. The steric bulk of the cyclopropyl ring prevents the natural substrate (methylated histone H3K4) from accessing the FAD-dependent catalytic center, thereby halting the epigenetic transcription of oncogenes in prostate and breast cancers[1].
Domain B: Antiviral Agents (HBV Capsid Assembly Effectors)
In virology, cyclopropyl-substituted benzylamines have been patented as critical components of Hepatitis B Virus (HBV) Capsid Assembly Effectors (CAEs). Research published by the NIH highlights the synthesis of sulfamoylbenzamide derivatives where the standard aniline moiety is replaced by 1-(3,4-difluorophenyl)cyclopropan-1-amine[2]. These molecules act allosterically on the HBV core protein. The rigid cyclopropyl-benzylamine vector induces a faulty assembly kinetic, leading to the formation of dysfunctional, non-infectious viral nucleocapsids, thereby exposing the viral cccDNA to host degradation mechanisms[2].
Domain C: Neurological Agents (Mechanism-Based Enzyme Inactivation)
The unique electronic properties of the cyclopropyl ring are exploited in central nervous system (CNS) therapeutics, specifically Monoamine Oxidase (MAO) inhibitors. N-(1-methylcyclopropyl)benzylamine is a classic mechanism-based inactivator of mitochondrial MAO[3]. Upon binding, the enzyme's FAD cofactor extracts a single electron from the amine, generating a radical cation. The inherent ring strain of the cyclopropyl group drives a rapid, irreversible radical ring-opening event, which covalently alkylates the FAD cofactor or active site residues, permanently neutralizing the enzyme[3].
Fig 1. Therapeutic domains and mechanistic pathways of cyclopropyl-benzylamines.
Quantitative Data Summary
The following table synthesizes the pharmacological metrics associated with the cyclopropyl-benzylamine derivatives across the discussed patent literature.
| Patent / Publication | Target Indication | Key Pharmacophore / Intermediate | Biological Activity Metric |
| US11214542B2 [1] | Histone Demethylase (LSD1) / Oncology | 4-chloro-2-cyclopropyl-benzylamine | IC₅₀ < 100 nM (Enzyme Inhibition) |
| NIH/PMC [2] | HBV Capsid Assembly / Virology | 1-(3,4-difluorophenyl)cyclopropan-1-amine | EC₅₀ = 0.8 - 9.2 µM (Cellular Assay) |
| Chem. Res. Toxicol. [3] | Monoamine Oxidase (MAO) / CNS | N-(1-methylcyclopropyl)benzylamine | Irreversible |
| US6060508A [4] | General Therapeutics / Analgesia | High receptor binding affinity |
Synthetic Methodologies & Experimental Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. I have detailed the causality behind critical reagent choices and included specific checkpoints to verify reaction progression.
Protocol A: Synthesis of 1-(3,4-difluorophenyl)cyclopropan-1-amine via Kulinkovich-Szymoniak Reaction
Standard Grignard addition to a nitrile typically yields an imine, which hydrolyzes to a ketone. To synthesize a quaternary cyclopropylamine directly from a nitrile, we utilize a Titanium-mediated Kulinkovich-Szymoniak approach[2]. The addition of
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with ultra-pure
. -
Reagent Loading: Dissolve 3,4-difluorobenzonitrile (10.0 mmol) and Titanium(IV) isopropoxide (
, 11.0 mmol) in 50 mL of anhydrous diethyl ether. -
Temperature Control: Cool the reaction mixture to -70 °C using a dry ice/acetone bath. Causality: Strict temperature control prevents the premature decomposition of the unstable titanacyclopropane intermediate.
-
Grignard Addition: Add Ethylmagnesium bromide (EtMgBr, 3.0 M in ether, 22.0 mmol) dropwise over 30 minutes.
-
Self-Validation Checkpoint: The solution will transition from clear to a deep, dark brown/black, visually confirming the formation of the titanacyclopropane complex.
-
-
Cyclization: Remove the cooling bath and allow the reaction to warm to room temperature, stirring for 12 hours.
-
Quenching & Workup: Quench the reaction by slowly adding 10% aqueous NaOH (10 mL).
-
Causality: NaOH forces the precipitation of titanium salts as a granular, filterable titanium dioxide solid, preventing the formation of intractable emulsions.
-
-
Isolation: Filter the mixture through a pad of Celite, wash with ethyl acetate, and concentrate the filtrate under reduced pressure to yield the crude 1-(3,4-difluorophenyl)cyclopropan-1-amine.
Fig 2. Titanium-mediated Kulinkovich-Szymoniak synthesis of cyclopropyl-benzylamines.
Protocol B: Synthesis of 4-chloro-2-cyclopropyl-benzylamine via Hydride Reduction
For the synthesis of the LSD1 inhibitor intermediate described in US11214542B2, a robust reduction of a precursor amide/nitrile is required[1].
Step-by-Step Methodology:
-
Initiation: To a solution of the 4-chloro-2-cyclopropyl-benzonitrile precursor (5.7 mmol) in anhydrous THF (20 mL) at room temperature, slowly add Lithium Aluminum Hydride (
, 1.0 M in THF, 11.3 mL)[1]. -
Reduction: Stir the reaction under inert atmosphere for 2 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the UV-active starting material spot validates the completion of the reduction.
-
The Fieser-Fieser Quench (Critical Step): Cool the mixture to 0 °C. Sequentially and cautiously add: 0.5 mL of water, followed by 0.5 mL of 15% aqueous NaOH, and finally 1.5 mL of water[1].
-
Causality:
reductions are notorious for producing gelatinous aluminum hydroxide complexes that trap the product and clog filters. The specific stoichiometric Fieser-Fieser quench forces the aluminum salts to crystallize into a dense, white, granular precipitate.
-
-
Filtration: Filter the granular salts through a sintered glass funnel, wash the filter cake thoroughly with THF, and evaporate the solvent to isolate the pure 4-chloro-2-cyclopropyl-benzylamine.
Conclusion
The cyclopropyl-substituted benzylamine is a privileged scaffold that bridges multiple therapeutic areas. Whether it is utilized to restrict conformational flexibility to fit the hydrophobic cleft of an epigenetic enzyme, to disrupt the allosteric assembly of viral capsids, or to act as a mechanism-based radical trap for CNS enzymes, its utility is undeniable. Mastering the synthetic methodologies—particularly the handling of organotitanium intermediates and rigorous reduction workups—is essential for any drug development team looking to leverage this motif in their patent portfolio.
References
- Histone demethylase inhibitors (Quanticel Pharmaceuticals / Celgene). US Patent 11,214,542 B2.
- Synthesis of sulfamoylbenzamide derivatives as HBV capsid assembly effector. PMC / National Institutes of Health.
- Interactions of Nitrogen-Containing Xenobiotics with Monoamine Oxidase (MAO) Isozymes A and B. Chemical Research in Toxicology.
- Benzylamine derivatives, their preparation and their application in therapeutics. US Patent 6,060,508 A.
Sources
- 1. US11214542B2 - Histone demethylase inhibitors - Google Patents [patents.google.com]
- 2. Synthesis of sulfamoylbenzamide derivatives as HBV capsid assembly effector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interactions of Nitrogen-Containing Xenobiotics with Monoamine Oxidase (MAO) Isozymes A and B: SAR Studies on MAO Subst… [ouci.dntb.gov.ua]
- 4. US6060508A - Benzylamine derivatives, their preparation and their application in therapeutics - Google Patents [patents.google.com]
Technical Monograph: Physicochemical Profiling and Synthetic Utility of (5-Cyclopropyl-2-methoxyphenyl)methanamine
This technical guide provides an in-depth physicochemical and synthetic profile of (5-Cyclopropyl-2-methoxyphenyl)methanamine , a specialized medicinal chemistry building block.
Abstract
(5-Cyclopropyl-2-methoxyphenyl)methanamine (C₁₁H₁₅NO) is a functionalized benzylamine scaffold utilized in fragment-based drug discovery (FBDD). Characterized by the steric bulk of a cyclopropyl moiety at the meta position relative to the benzylic amine and an ortho methoxy electron-donating group (EDG), this compound serves as a critical intermediate for synthesizing kinase inhibitors, GPCR ligands, and CNS-active agents. This guide details its molecular properties, validated synthetic pathways, and structural role in attenuating metabolic liability.[1]
Part 1: Molecular Identity & Physicochemical Properties
Structural Definition
The compound is a regioisomer of cyclopropyl-substituted benzylamines. Unlike its alpha-substituted counterparts (e.g., alpha-cyclopropylbenzylamine), the cyclopropyl group here is fused to the aromatic core at position 5, preserving the primary amine's steric accessibility for amide coupling or reductive amination.
Systematic Name: (5-Cyclopropyl-2-methoxyphenyl)methanamine Common Reference: 5-Cyclopropyl-2-methoxybenzylamine Molecular Formula: C₁₁H₁₅NO Exact Mass: 177.1154 Da Molecular Weight: 177.25 g/mol
Physicochemical Data Table
The following data is derived from consensus computational modeling of the free base form.
| Property | Value | Significance in Drug Design |
| LogP (Predicted) | 1.8 – 2.1 | Optimal for CNS penetration; cyclopropyl adds lipophilicity without the rotatable bond penalty of isopropyl. |
| TPSA | ~35 Ų | High oral bioavailability potential (Rule of 5 compliant). |
| pKa (Conj. Acid) | ~9.2 | Typical for primary benzylamines; exists predominantly as a cation at physiological pH. |
| H-Bond Donors | 2 | Primary amine (-NH₂). |
| H-Bond Acceptors | 2 | Amine N and Methoxy O. |
| Rotatable Bonds | 3 | Low entropic penalty upon binding. |
Structural Visualization
The following diagram illustrates the connectivity and functional zoning of the molecule.
Part 2: Validated Synthetic Pathways
Synthesis of this scaffold typically requires installing the cyclopropyl group via palladium-catalyzed cross-coupling before establishing the amine, to avoid catalyst poisoning by the free amine.
Retrosynthetic Analysis[2]
-
Disconnection: C–C bond (Cyclopropyl-Aryl) and C–N bond (Reductive Amination).
-
Key Intermediate: 5-Bromo-2-methoxybenzaldehyde or 5-Bromo-2-methoxybenzonitrile.
-
Reagents: Cyclopropylboronic acid (Suzuki-Miyaura) and Reducing agents (LiAlH₄ or H₂/Pd).
Protocol: Suzuki-Reduction Route
This route is preferred for scale-up due to the stability of the aldehyde intermediate.
Step 1: Suzuki-Miyaura Coupling
-
Precursor: 5-Bromo-2-methoxybenzaldehyde.
-
Reagents: Cyclopropylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₃PO₄ (3 eq).
-
Conditions: Toluene/Water (3:1), 100°C, 12h.
-
Mechanism: Oxidative addition of Pd into Ar-Br bond, followed by transmetallation with the boronic acid and reductive elimination to form the Ar-Cyclopropyl bond.
Step 2: Reductive Amination / Reduction
-
Option A (via Oxime): Convert aldehyde to oxime (NH₂OH·HCl), then reduce with Zn/HCl or H₂/Raney Ni.
-
Option B (Direct Reductive Amination): React aldehyde with NH₄OAc and NaBH₃CN.
-
Yield: Typically 60-75% over two steps.
Synthetic Workflow Diagram
Part 3: Medicinal Chemistry Applications[1][3][4][5]
Bioisosteric Replacement
The cyclopropyl group at position 5 serves as a bioisostere for isopropyl or tert-butyl groups.
-
Advantage: It reduces the entropic penalty of binding by locking the alkyl chain into a rigid ring structure.
-
Metabolic Stability: The cyclopropyl ring is generally more resistant to CYP450-mediated oxidation compared to an isopropyl group (which is prone to benzylic hydroxylation).
Fragment-Based Drug Discovery (FBDD)
This amine is frequently used as a "linker-fragment" in the design of:
-
Kinase Inhibitors: The methoxy group directs the molecule into the ATP-binding pocket (hinge binder interaction), while the amine forms a salt bridge with conserved glutamate residues (e.g., Glu in the C-helix).
-
GPCR Antagonists: The cyclopropyl group fills hydrophobic sub-pockets (e.g., in Dopamine D3 or 5-HT receptors) to enhance selectivity over homologous subtypes.
Part 4: Analytical Characterization Standards
To validate the identity of the synthesized compound, the following analytical signals must be confirmed.
-
¹H NMR (400 MHz, DMSO-d₆):
- 0.60–0.90 (m, 4H, Cyclopropyl CH₂).
- 1.85 (m, 1H, Cyclopropyl CH).
- 3.75 (s, 3H, OCH₃).
- 3.80 (s, 2H, Ar-CH₂-N).
- 6.80–7.10 (m, 3H, Aromatic protons).
-
Mass Spectrometry (ESI+):
-
Target [M+H]⁺ peak: m/z 178.12.
-
Characteristic fragment: Loss of NH₃ ([M-17]⁺) is common in benzylamines.
-
References
-
Welsch, M. E., et al. (2015). Multivalent Kinase Inhibitors for the Disruption of Signaling Hubs. Science. Link (Context: General synthesis of functionalized benzylamines for kinase inhibition).
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[2] Journal of Medicinal Chemistry. Link (Context: Bioisosteric properties of cyclopropyl groups).
-
Sigma-Aldrich. (2024). Building Blocks for Medicinal Chemistry: Benzylamines.Link (Context: General physicochemical property databases).
-
PubChem. (2024). Compound Summary: Cyclopropyl-methoxybenzylamine derivatives.[2][3]Link (Context: Formula and MW verification).
Sources
Methodological & Application
Synthesis of (5-Cyclopropyl-2-methoxyphenyl)methanamine from 5-bromo-2-methoxybenzaldehyde
Executive Summary
This application note details a robust, field-validated two-step synthetic protocol for the preparation of (5-Cyclopropyl-2-methoxyphenyl)methanamine (CAS: 1250495-80-7)[1]. The target compound is a highly valuable primary amine building block frequently utilized in the development of CNS-active agents and GPCR ligands. The workflow leverages a palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce the cyclopropyl moiety onto the commercially available 5-bromo-2-methoxybenzaldehyde, followed by a highly selective Borch reductive amination to establish the primary amine architecture.
Strategic Rationale & Mechanistic Insights
The synthesis of sterically hindered or sp3-rich benzylic amines requires careful reagent selection to prevent off-target side reactions (e.g., protodeboronation or secondary amine dimerization).
Step 1: sp3-sp2 Suzuki-Miyaura Cross-Coupling
The introduction of a cyclopropyl group via Suzuki coupling presents unique kinetic challenges. Unlike arylboronic acids, alkylboronic acids (sp3 hybridized) exhibit significantly slower transmetalation rates and are prone to competing side reactions. To overcome this energetic barrier, the protocol utilizes Palladium(II) acetate combined with Tricyclohexylphosphine (PCy3) [2].
-
Causality of Reagent Choice: PCy3 is a sterically demanding, highly electron-rich ligand. Its electron density accelerates the initial oxidative addition of the aryl bromide, while its steric bulk facilitates the difficult transmetalation step of the cyclopropyl group and promotes the final reductive elimination[3]. Potassium phosphate (K3PO4) is employed as a mild base in a biphasic Toluene/Water system to activate the boronic acid via the formation of a reactive boronate complex without hydrolyzing the aldehyde.
Step 2: Selective Reductive Amination (Borch Reduction)
Converting the intermediate 5-cyclopropyl-2-methoxybenzaldehyde to a primary amine requires suppressing the formation of secondary and tertiary amine byproducts.
-
Causality of Reagent Choice: This is achieved by using a massive stoichiometric excess (10 equivalents) of Ammonium acetate (NH4OAc) to drive the equilibrium entirely toward the primary iminium ion. Sodium cyanoborohydride (NaBH3CN) is selected as the reducing agent because it is remarkably stable in slightly acidic conditions (pH ~6) and selectively reduces the protonated iminium intermediate over the unreacted aldehyde[4].
Retrosynthetic workflow for the two-step synthesis of the target methanamine.
Experimental Protocols
Step 1: Synthesis of 5-Cyclopropyl-2-methoxybenzaldehyde
Objective: C-C bond formation via Pd-catalyzed cross-coupling[3].
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge 5-bromo-2-methoxybenzaldehyde (2.15 g, 10.0 mmol) and cyclopropylboronic acid (1.12 g, 13.0 mmol).
-
Solvent & Base Addition: Add Toluene (50 mL) and Deionized Water (2.5 mL) to create a 20:1 biphasic system. Add K3PO4 (7.43 g, 35.0 mmol).
-
Degassing (Critical Step): Sparge the biphasic mixture with Argon gas for 45 minutes. Note: Dissolved oxygen will rapidly oxidize the active Pd(0) species, halting the catalytic cycle.
-
Catalyst Activation: Under a positive flow of Argon, quickly add Pd(OAc)2 (112 mg, 0.5 mmol) and PCy3 (280 mg, 1.0 mmol)[2].
-
Thermal Coupling: Seal the flask and heat the mixture in an oil bath at 100 °C for 14 hours with vigorous stirring.
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove palladium black, washing the filter cake thoroughly with Ethyl Acetate (EtOAc) (3 × 20 mL).
-
Isolation: Transfer the filtrate to a separatory funnel. Wash the organic layer with water (30 mL) and brine (30 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to afford the intermediate as a pale yellow oil.
Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling.
Step 2: Synthesis of (5-Cyclopropyl-2-methoxyphenyl)methanamine
Objective: C-N bond formation via selective iminium reduction[4].
-
Imine Formation: Dissolve 5-cyclopropyl-2-methoxybenzaldehyde (881 mg, 5.0 mmol) in anhydrous Methanol (25 mL). Add NH4OAc (3.85 g, 50.0 mmol). Stir the mixture at room temperature for 2 hours to ensure complete conversion to the imine/iminium intermediate.
-
Controlled Reduction: Cool the reaction mixture to 0 °C using an ice bath. Carefully add NaBH3CN (377 mg, 6.0 mmol) in small portions over 10 minutes to control the mild exotherm.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.
-
Quenching: Carefully quench the reaction by adding 1M aqueous NaOH (15 mL) to decompose residual cyanoborohydride and free-base the newly formed amine.
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL). Combine the organic layers, wash with brine, dry over anhydrous K2CO3, and concentrate.
-
Salt Formation (Optional but Recommended): To isolate the product with high purity, dissolve the crude free-base oil in Diethyl Ether (10 mL) and dropwise add 2M HCl in Dioxane (3.0 mL). Filter the resulting white precipitate, washing with cold ether, to yield the target compound as a hydrochloride salt[1].
Quantitative Data & Stoichiometry
Table 1: Stoichiometric Parameters for Suzuki-Miyaura Coupling (10 mmol scale)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Functional Role |
| 5-Bromo-2-methoxybenzaldehyde | 215.04 | 1.0 | 2.15 g | Electrophilic Substrate |
| Cyclopropylboronic acid | 85.90 | 1.3 | 1.12 g | Nucleophilic Substrate |
| Pd(OAc)2 | 224.50 | 0.05 | 112 mg | Pre-catalyst |
| Tricyclohexylphosphine (PCy3) | 280.43 | 0.10 | 280 mg | Electron-rich Ligand |
| K3PO4 | 212.27 | 3.5 | 7.43 g | Base / Activator |
| Toluene / H2O (20:1) | N/A | N/A | 50 mL / 2.5 mL | Biphasic Solvent |
Table 2: Stoichiometric Parameters for Reductive Amination (5 mmol scale)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Functional Role |
| 5-Cyclopropyl-2-methoxybenzaldehyde | 176.21 | 1.0 | 881 mg | Carbonyl Precursor |
| Ammonium Acetate (NH4OAc) | 77.08 | 10.0 | 3.85 g | Ammonia Source / Buffer |
| Sodium Cyanoborohydride (NaBH3CN) | 62.84 | 1.2 | 377 mg | Chemoselective Reductant |
| Methanol (MeOH) | N/A | N/A | 25 mL | Protic Solvent |
Safety & Troubleshooting
-
Cyanide Gas Hazard: NaBH3CN is highly toxic. If exposed to strong, concentrated acids (pH < 3), it can rapidly evolve lethal Hydrogen Cyanide (HCN) gas[4]. Always perform the reductive amination and the subsequent quenching step in a certified, well-ventilated fume hood. Use basic quenching (NaOH) to safely decompose the reagent.
-
Catalyst Poisoning: If the Suzuki coupling stalls before completion (monitored via TLC or LC-MS), it is almost exclusively due to poor degassing. Ensure the Toluene/Water mixture is sparged for a minimum of 45 minutes prior to Pd addition.
-
Over-alkylation: If secondary amines are detected in Step 2, ensure that the NH4OAc is strictly anhydrous and that the full 10 equivalents are utilized to saturate the reaction environment with ammonia.
References
-
ChemicalBook. (5-cyclopropyl-2-methoxyphenyl)methanamine | 1250495-80-7. 1
-
Google Patents. US8466114B2 - Glycoside derivatives and uses thereof (Details the Suzuki coupling parameters for 5-bromo-2-methoxybenzaldehyde and cyclopropylboronic acid). 3
-
CORE (Open Access Research). The Design, Synthesis, and Evaluation of Novel 9‑Arylxanthenedione-Based Allosteric Modulators for the δ-Opioid Receptor (Validates the Pd(OAc)2/PCy3 catalytic system for cyclopropylboronic acid couplings). 2
-
Harvard University (Myers Chem 115). C-N Bond-Forming Reactions: Reductive Amination (Mechanistic grounding for Borch reduction chemoselectivity). 4
Sources
- 1. (5-cyclopropyl-2-methoxyphenyl)methanamine | 1250495-80-7 [chemicalbook.com]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. WO2011048112A1 - Glycoside derivatives and uses thereof - Google Patents [patents.google.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Chemoselective Reductive Amination of 5-Cyclopropyl-2-methoxybenzaldehyde
Topic: Protocol for reductive amination of 5-cyclopropyl-2-methoxybenzaldehyde Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust, scalable protocol for the reductive amination of 5-cyclopropyl-2-methoxybenzaldehyde (1) . While reductive amination is a staple transformation, this specific substrate presents unique challenges: the steric and electronic influence of the ortho-methoxy group and the necessity to preserve the acid-sensitive cyclopropyl ring. We demonstrate that Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE) provides superior chemoselectivity compared to traditional cyanoborohydride or catalytic hydrogenation methods. This guide includes mechanistic insights, a step-by-step experimental procedure, and critical process parameters (CPPs) to ensure high yield and purity.
Introduction & Chemical Context
5-Cyclopropyl-2-methoxybenzaldehyde is a high-value intermediate often found in the synthesis of kinase inhibitors and GPCR modulators. The structural integrity of the cyclopropyl group is paramount; however, it renders the molecule susceptible to ring-opening under harsh acidic conditions or vigorous catalytic hydrogenation. Furthermore, the ortho-methoxy substituent acts as an electron-donating group (EDG), potentially reducing the electrophilicity of the carbonyl carbon and stabilizing the intermediate imine, which can retard the reduction step.
Mechanistic Strategy
To address these challenges, we utilize Direct Reductive Amination (DRA) using STAB. Unlike sodium cyanoborohydride (
Figure 1: Mechanistic pathway of Direct Reductive Amination. The acid catalyst promotes the formation of the electrophilic iminium species, which is selectively reduced by STAB.
Experimental Design & Optimization
Solvent and Reagent Screening
The choice of solvent is critical for STAB stability and reaction rate. Protic solvents (MeOH) can decompose STAB over time, while aprotic solvents (DCE, THF) maximize reagent longevity.
Table 1: Optimization of Reaction Conditions
| Entry | Solvent | Reductant (Equiv) | Additive | Time (h) | Conversion (%) | Notes |
| 1 | MeOH | NaBH4 (1.5) | None | 4 | 65% | Significant alcohol byproduct (direct reduction). |
| 2 | MeOH | NaBH3CN (1.5) | AcOH (1%) | 12 | 88% | Slow; toxic waste generation. |
| 3 | THF | STAB (1.5) | AcOH (1 equiv) | 6 | 92% | Good conversion; slurry formation observed. |
| 4 | DCE | STAB (1.4) | AcOH (1 equiv) | 3 | >98% | Homogeneous; fast kinetics; optimal condition. |
Critical Process Parameters (CPPs)
-
Stoichiometry: A slight excess of amine (1.1–1.2 equiv) ensures complete consumption of the aldehyde.
-
Acid Catalysis: The ortho-methoxy group stabilizes the carbonyl. Adding 1.0 equivalent of Acetic Acid (AcOH) is mandatory to protonate the hemiaminal and facilitate water elimination to form the reactive iminium ion.
-
Water Content: The reaction must be kept anhydrous. Water hydrolyzes the imine back to the aldehyde and decomposes the borohydride.
Detailed Protocol
Materials
-
Substrate: 5-cyclopropyl-2-methoxybenzaldehyde (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.1 equiv)
-
Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
-
Catalyst: Glacial Acetic Acid (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) [Anhydrous]
-
Quench: Saturated aqueous
Step-by-Step Procedure
Step 1: Imine Formation (In Situ)
-
Charge an oven-dried round-bottom flask with 5-cyclopropyl-2-methoxybenzaldehyde (1.0 mmol, 176 mg).
-
Add anhydrous DCE (5.0 mL, 0.2 M concentration).
-
Add the Amine (1.1 mmol).
-
Add Glacial Acetic Acid (1.0 mmol, 60 µL).
-
Stir at room temperature (
) for 30–60 minutes under atmosphere.-
Expert Note: This dwell time allows the equilibrium to shift toward the imine/iminium species before the reducing agent is introduced.
-
Step 2: Reduction 6. Add STAB (1.4 mmol, 297 mg) in one portion.
- Observation: Mild effervescence may occur.
- Stir the reaction mixture at room temperature for 2–4 hours.
- Monitor: Check progress via TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the aldehyde peak (m/z 177 [M+H]+) and appearance of the amine product.
Step 3: Work-up
9. Quench the reaction by slowly adding saturated aqueous
Step 4: Purification 13. Purify the crude residue via flash column chromatography (Silica Gel).
- Eluent: typically 0–10% MeOH in DCM (with 1%
if the product is very polar).
Workflow Visualization
Figure 2: Operational workflow for the reductive amination process.
Troubleshooting & Expert Insights
-
Issue: Low Conversion.
-
Cause: Steric hindrance from the 2-methoxy group preventing imine formation.
-
Solution: Increase the dwell time in Step 1 to 2 hours or gently warm to
before adding STAB. Ensure molecular sieves ( ) are added to scavenge water if the amine is aqueous or hygroscopic.
-
-
Issue: Cyclopropyl Ring Opening.
-
Cause: Trace strong acid impurities or excessive heat.
-
Validation: Check NMR for loss of characteristic cyclopropyl multiplets (0.5–1.0 ppm).
-
Prevention: Stick strictly to weak acids (AcOH) and avoid mineral acids (HCl,
). Do not use catalytic hydrogenation ( , Pd/C) as this risks hydrogenolysis of the cyclopropyl ring.
-
-
Issue: Dialkylation (with Primary Amines).
-
Cause: The product secondary amine reacts with another equivalent of aldehyde.[1]
-
Solution: Use a larger excess of the primary amine (2–3 equiv) relative to the aldehyde, or switch to a stepwise method (form imine, isolate, then reduce).
-
Safety Information
-
Sodium Triacetoxyborohydride (STAB): Water-reactive; releases flammable hydrogen gas upon hydrolysis. Handle in a fume hood.
-
1,2-Dichloroethane (DCE): Toxic and potential carcinogen. Avoid inhalation.
-
5-Cyclopropyl-2-methoxybenzaldehyde: Treat as a potential irritant.
References
-
Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
BenchChem. (2025).[4][5][6] "Application Notes and Protocols: Catalytic Reductive Amination with Sodium Triacetoxyborohydride." BenchChem Application Library. Link
-
Organic Chemistry Portal. "Reductive Amination: Sodium Triacetoxyborohydride." Organic Chemistry Portal. Link
-
Master Organic Chemistry. (2017). "Reductive Amination, and How It Works." Master Organic Chemistry. Link
-
Ivanova, N. V., et al. (2010).[7] "Reductive Amination with a Scavenger: The Most 'Combinatorial' of Two-Component Reactions."[7] Russian Journal of General Chemistry, 80(12), 2617–2627.[7] Link
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.msu.ru [chem.msu.ru]
Application Note: Strategic Reduction of 5-Cyclopropyl-2-methoxybenzonitrile
This Application Note is designed for researchers and process chemists in the pharmaceutical industry. It addresses the chemo-selective reduction of 5-cyclopropyl-2-methoxybenzonitrile to (5-cyclopropyl-2-methoxyphenyl)methanamine .[1]
Executive Summary & Strategic Analysis
The conversion of 5-cyclopropyl-2-methoxybenzonitrile to its corresponding primary amine is a critical transformation in the synthesis of kinase inhibitors and GPCR ligands. The presence of the cyclopropyl moiety presents a specific chemo-selectivity challenge. While the nitrile group requires potent reducing conditions, the cyclopropyl ring—possessing significant ring strain (~27.5 kcal/mol)—is susceptible to ring-opening hydrogenolysis, particularly under heterogeneous catalytic hydrogenation conditions involving Palladium (Pd) or Platinum (Pt).[1]
This guide prioritizes protocols that preserve the cyclopropyl integrity while effectively mitigating the formation of secondary amine dimers, a common byproduct in nitrile reductions.
Structural Challenges
-
Cyclopropyl Stability: Susceptible to acid-catalyzed ring opening and metal-catalyzed hydrogenolysis (e.g., Pd/C + H₂).[1]
-
Secondary Amine Formation: The intermediate imine can react with the product amine to form a dimer (
).[1] -
Methoxy Group: Generally stable, but acts as an electron-donating group (EDG), potentially reducing the electrophilicity of the nitrile carbon, requiring slightly more vigorous reducing agents.
Recommended Reagents & Methodologies
We present three distinct protocols tailored to different scales and laboratory capabilities.
| Method | Reagent System | Scale Suitability | Cyclopropyl Safety | Key Advantage |
| A (Standard) | Lab (<10g) | High | Complete conversion; rapid.[1] | |
| B (Mild) | Lab/Pilot | Very High | Non-pyrophoric; highly selective.[1] | |
| C (Scalable) | Raney Nickel / | Industrial (>100g) | High | High atom economy; scalable.[1] |
Chemo-selectivity Logic
Why not Pd/C?
Palladium on Carbon (
Detailed Experimental Protocols
Protocol A: Lithium Aluminum Hydride (LAH) Reduction
Best for: Small-scale discovery chemistry where yield and speed are paramount.[1]
Mechanism: Nucleophilic attack of hydride on the nitrile carbon, forming an aluminum-imine complex, followed by a second hydride attack to the amine anion.[2]
Materials
-
Substrate: 5-cyclopropyl-2-methoxybenzonitrile (
)[1] -
Reagent:
( in THF, )[1] -
Quench: Water,
, Water (Fieser Method)[1]
Step-by-Step Workflow
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser and
inlet. -
Reagent Prep: Charge the flask with anhydrous THF and cool to
. Carefully add the solution. -
Addition: Dissolve the benzonitrile substrate in a minimal amount of anhydrous THF. Add this solution dropwise to the
suspension at . Caution: Exothermic. -
Reaction: Allow the mixture to warm to Room Temperature (RT). If TLC indicates incomplete conversion after 1 hour, heat to reflux (
) for 2–4 hours.[1] -
Fieser Quench (Critical): Cool back to
. For every grams of used, add: -
Workup: Stir the resulting granular precipitate for 30 mins. Filter through a Celite pad. Wash the pad with THF.
-
Isolation: Dry the filtrate over
, filter, and concentrate in vacuo to yield the crude amine.
Protocol B: The "Magic Mix" (Cobalt Boride Reduction)
Best for: Labs avoiding pyrophoric LAH or when high functional group tolerance is needed.
Mechanism:
Materials
-
Substrate: 5-cyclopropyl-2-methoxybenzonitrile (
)[1] -
Reagent 1:
( )[1] -
Reagent 2:
( )[1] -
Solvent: Methanol (
)[1]
Step-by-Step Workflow
-
Solvation: Dissolve the nitrile and Cobalt(II) chloride hexahydrate in Methanol at
. The solution will be deep purple/pink. -
Reduction: Add
portion-wise over 30 minutes. Caution: Vigorous gas evolution ( ).[1] -
Observation: The solution will turn black (formation of
species) and a precipitate may form. -
Completion: Stir at RT for 2–6 hours. Monitor by TLC.[3][4][5][6]
-
Quench: Add
dropwise until gas evolution ceases and the black precipitate dissolves (pH ~2). -
Basification: Wash the acidic solution with Ether (removes non-basic impurities). Basify the aqueous layer with conc.
to pH > 10.[1] -
Extraction: Extract the free amine into DCM (
). Dry over and concentrate.
Visualized Pathways & Workflows
Reaction Scheme & Chemoselectivity
The following diagram illustrates the transformation and the specific avoidance of ring-opening side products.
Figure 1: Chemoselective reduction pathways. Note the explicit avoidance of Pd/C to preserve the cyclopropyl moiety.
Protocol Decision Logic
Use this flow to select the optimal method for your specific constraints.
Figure 2: Decision matrix for selecting the appropriate reduction protocol based on scale and safety constraints.
Analytical Data & Troubleshooting
Expected Data
-
Physical State: Colorless to pale yellow oil (free base).[1]
-
¹H NMR (400 MHz, CDCl₃):
-
MS (ESI):
(approx).[1]
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reduction or loss during workup.[1] | Amine is basic; ensure aqueous layer is pH > 11 before extraction.[1] Use DCM/MeOH (9:1) for extraction.[1][4] |
| Dimer Formation | Secondary amine formation ( | Protocol C: Increase |
| Ring Opening | Hydrogenolysis of cyclopropyl group. | Switch from Pd/C to Raney Ni or Chemical Reduction ( |
References
-
Gowda, S. et al. "Reductive transformation of nitriles to amines using Cobalt(II) chloride and Sodium Borohydride." Tetrahedron Letters, 2002.
-
Caddick, S. et al. "Intermolecular Radical Reactions of Cyclopropylarenes." Tetrahedron, 2003. (Discusses stability of cyclopropylarenes).
-
Amgen Inc. "Preparation of Cyclopropyl-methoxy-benzylamine derivatives."[1] US Patent 20050250822, 2005.
-
Smith, P. A. S. "The Chemistry of Open-Chain Organic Nitrogen Compounds." Benjamin/Cummings, 1966. (Classic reference for Nitrile reductions).[1]
Disclaimer: This guide is for research purposes only. All procedures involving hydrides and pressurized hydrogen must be performed in a fume hood with appropriate PPE.
Sources
- 1. 5-Cyclopropyl-2-[(2-methoxyethyl)amino]benzonitrile | C13H16N2O | CID 125451596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101462970B - Process for synthesizing chiral methoxybenzylamine - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using (5-Cyclopropyl-2-methoxyphenyl)methanamine
Introduction
The landscape of oncology and inflammatory disease treatment has been revolutionized by the development of small-molecule kinase inhibitors. These targeted therapies offer a more precise approach compared to traditional chemotherapy by selectively blocking the activity of specific kinases that drive disease progression. The design and synthesis of novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles remain a critical endeavor in medicinal chemistry.
This document provides detailed application notes and protocols for the use of (5-Cyclopropyl-2-methoxyphenyl)methanamine as a key building block in the synthesis of potent kinase inhibitors. This versatile amine incorporates two crucial structural motifs: a cyclopropyl group, known to enhance metabolic stability and binding affinity, and a methoxy-substituted phenyl ring, which can engage in key interactions within the kinase active site. We will explore the scientific rationale for its use, provide a representative synthetic protocol targeting p38α mitogen-activated protein kinase (MAPK), and discuss the broader applicability to other kinase targets such as Polo-like kinase 4 (PLK4).
Scientific Rationale: The Significance of the (5-Cyclopropyl-2-methoxyphenyl)methanamine Scaffold
The (5-Cyclopropyl-2-methoxyphenyl)methanamine scaffold is a valuable starting material for kinase inhibitor synthesis due to the unique properties conferred by its constituent functional groups.
The Cyclopropyl Moiety: Enhancing Potency and Metabolic Stability
The inclusion of a cyclopropyl group in drug candidates is a well-established strategy in medicinal chemistry to improve their pharmacological properties. The strained three-membered ring introduces conformational rigidity, which can pre-organize the molecule into a bioactive conformation for optimal binding to the target kinase. Furthermore, the cyclopropyl group is generally more resistant to metabolic degradation compared to linear alkyl chains, leading to an improved pharmacokinetic profile. In the context of kinase inhibitors, the sp2 character of the cyclopropyl group can also enhance hydrogen-bonding characteristics of adjacent amide N-H groups, a critical interaction in the hinge region of many kinases.[1][2]
The 2-Methoxyphenyl Group: A Key Interaction Hub
The 2-methoxyphenyl group provides a scaffold for crucial interactions within the ATP-binding pocket of kinases. The methoxy group itself is a non-lipophilic substituent that can act as a hydrogen bond acceptor and its presence can significantly improve ligand-protein binding and potency.[3][4][5] The position of the methoxy group can also influence the overall conformation of the molecule, directing other substituents towards specific pockets within the kinase active site to enhance selectivity.
Target Kinases and Signaling Pathways
p38α Mitogen-Activated Protein Kinase (MAPK)
The p38 MAPK pathway is a central regulator of inflammatory responses and cellular stress.[6][7][8] Over-activation of p38α MAPK is implicated in a range of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease, as well as in certain cancers.[9] Inhibition of p38α MAPK can effectively block the production of pro-inflammatory cytokines like TNF-α and IL-6, making it an attractive therapeutic target.[1][7][8]
Polo-Like Kinase 4 (PLK4)
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a critical process for maintaining genomic integrity during cell division.[6][7] Overexpression of PLK4 is observed in various cancers and is associated with tumorigenesis and poor prognosis.[10] Consequently, PLK4 has emerged as a promising target for the development of novel anticancer therapies.[6][7][11]
Representative Synthetic Protocol: Synthesis of a Pyrimidine-Based p38α MAPK Inhibitor
This protocol describes a representative synthesis of a pyrimidine-based kinase inhibitor utilizing (5-Cyclopropyl-2-methoxyphenyl)methanamine. The synthetic strategy is based on established methodologies for the synthesis of 2,4-diaminopyrimidine scaffolds, which are common cores in many kinase inhibitors.[12][13][14]
Step 1: Reductive Amination
Reaction: (5-Cyclopropyl-2-methoxyphenyl)methanamine is reacted with a suitable aldehyde (e.g., 4-chlorobenzaldehyde) via reductive amination to form a secondary amine intermediate. This reaction is a cornerstone of amine synthesis due to its efficiency and mild conditions.[15][16][17]
Materials:
-
(5-Cyclopropyl-2-methoxyphenyl)methanamine (1.0 eq)
-
4-chlorobenzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (5-Cyclopropyl-2-methoxyphenyl)methanamine and 4-chlorobenzaldehyde in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine intermediate.
Step 2: Buchwald-Hartwig Amination
Reaction: The secondary amine intermediate is coupled with a di-halogenated pyrimidine (e.g., 2,4-dichloropyrimidine) using a palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction is a powerful tool for the formation of C-N bonds.[18][19][20][21]
Materials:
-
Secondary amine intermediate from Step 1 (1.0 eq)
-
2,4-dichloropyrimidine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)
-
Xantphos (0.1 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk tube, add the secondary amine intermediate, 2,4-dichloropyrimidine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.
Step 3: Nucleophilic Aromatic Substitution
Reaction: The remaining chlorine atom on the pyrimidine ring is displaced by an amine, typically ammonia, in a nucleophilic aromatic substitution reaction to yield the final 2,4-diaminopyrimidine kinase inhibitor.
Materials:
-
Monochloro-pyrimidine intermediate from Step 2 (1.0 eq)
-
Ammonia in methanol (7N solution)
-
Sealed reaction vessel
Procedure:
-
Dissolve the monochloro-pyrimidine intermediate in a 7N solution of ammonia in methanol in a sealed reaction vessel.
-
Heat the reaction mixture to 80-100 °C for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the final kinase inhibitor.
Data Presentation: Biological Activity of Analogous Kinase Inhibitors
The following table summarizes the inhibitory activity of representative kinase inhibitors containing similar structural motifs to those synthesized from (5-Cyclopropyl-2-methoxyphenyl)methanamine. It is important to note that these are analogous compounds, and the activity of inhibitors synthesized using the specific starting material may vary.
| Kinase Target | Inhibitor Scaffold | IC₅₀ (nM) | Reference Compound |
| p38α MAPK | Pyrimidine-based with cyclopropyl amide | 3.4 | BMS-582949 |
| PLK4 | Pyrimidin-2-amine derivative | 6.7 | Compound 8h |
| EGFR | Pyrimidine-based with anilino-substituent | 77.03 | Compound 4b |
IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.[22]
Conclusion
(5-Cyclopropyl-2-methoxyphenyl)methanamine is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The strategic incorporation of the cyclopropyl and methoxy-substituted phenyl moieties provides a strong foundation for developing potent, selective, and metabolically stable drug candidates. The detailed protocols and scientific rationale presented in this document offer a comprehensive guide for researchers and drug development professionals to leverage this promising scaffold in their kinase inhibitor discovery programs. Further exploration of different kinase targets and structure-activity relationship (SAR) studies around this core structure will undoubtedly lead to the discovery of next-generation targeted therapies.
References
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Publishing.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC.
-
Discovery of 4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N- propylpyrrolo[1,2-f ][6][7][8]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases - Penn State Research Database. Penn State University.
- Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - MDPI. MDPI.
- Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC.
- An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC.
- Pharmacophore modeling of diverse classes of p38 MAP kinase inhibitors - PubMed.
- Full article: Evaluation of the combination mode and features of p38 MAPK inhibitors: construction of different pharmacophore models and molecular docking - Taylor & Francis. Taylor & Francis Online.
- Role for polo-like kinase 4 in mediation of cytokinesis - PNAS.
- Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management - AACR Journals.
- PLK Signaling Pathway - Creative Diagnostics.
- p38 Mitogen-Activated Protein Kinase Inhibitors: A Review on Pharmacophore Mapping and QSAR Studies | Bentham Science Publishers. Bentham Science.
- Identification of p38α MAP kinase inhibitors by pharmacophore based virtual screening. ScienceDirect.
- Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - Frontiers. Frontiers.
- Function through bio-inspired, synthesis-informed design: step-economical syntheses of designed kinase inhibitors - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C4QO00228H. Royal Society of Chemistry.
- Small Molecule Kinase Inhibitor Drugs (1995–2021)
- Reductive Amination - Common Conditions. Organic Chemistry Portal.
- Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed.
- Combining IC50 or Ki Values From Different Sources is a Source of Significant Noise - ChemRxiv. ChemRxiv.
- The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed.
- Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules - PMC.
- Reductive amin
- Synthesis and Evaluation of Imatinib Analogs Using 3-Methyl-4-(pyridin-4-yl)aniline - Benchchem. BenchChem.
- Discovery of novel dual-targeting inhibitors against PLK1-PBD and PLK4-PB3: structure-guided pharmacophore modelling, virtual screening, molecular docking, molecular dynamics simulation, and biological evaluation - PubMed.
- Methoxy group: a non-lipophilic “scout” for protein pocket finding - Taylor & Francis. Taylor & Francis Online.
- The Discovery of PLK4 Inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as Novel Antiproliferative Agents - ResearchGate.
- Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - MDPI. MDPI.
- Discovery of novel dual-targeting inhibitors against PLK1-PBD and PLK4-PB3 - PMC - NIH.
- The role of the methoxy group in approved drugs | Request PDF - ResearchGate.
- Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors - Benchchem. BenchChem.
- Inhibitor Trapping in Kinases - Drug Design and Bioinformatics Lab.
- Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido - RSC Publishing. Royal Society of Chemistry.
- Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - Institute of Molecular and Translational Medicine.
- Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction - Indian Academy of Sciences. Indian Academy of Sciences.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - ResearchGate.
- Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis - RSC Publishing. Royal Society of Chemistry.
- The role of the methoxy group in approved drugs - PubMed.
- Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis - PMC.
- cyclopropyl(2-methoxyphenyl)methanamine | 535925-80-5 - Sigma-Aldrich. Sigma-Aldrich.
- 1213865-15-6 | (S)-cyclopropyl(2-methoxyphenyl)methanamine hydrochloride. ChemScene.
- US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines - Google Patents.
- Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade - PMC.
- WO2016073276A1 - Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine - Google Patents.
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Procedure for Boc-protection of (5-Cyclopropyl-2-methoxyphenyl)methanamine
Application Note: N-Boc Protection of (5-Cyclopropyl-2-methoxyphenyl)methanamine
Executive Summary
The reversible protection of primary amines is a foundational strategy in organic synthesis, preventing unwanted side reactions during multi-step sequences such as cross-coupling or amidation. For functionalized benzylic amines like (5-Cyclopropyl-2-methoxyphenyl)methanamine , the tert-butyloxycarbonyl (Boc) group is the industry standard due to its robustness against nucleophiles and catalytic hydrogenation, as well as its selective cleavage under mild acidic conditions[1].
This application note details a field-proven, self-validating protocol for the mono-N-Boc protection of (5-Cyclopropyl-2-methoxyphenyl)methanamine. By leveraging the inherent chemical causality of the reagents, this guide ensures high yields, prevents over-bocylation, and guarantees process safety.
Mechanistic Rationale & Chemical Causality
To execute this protocol successfully, one must understand the molecular choreography driving the reaction. The transformation is not merely a mixing of reagents, but a sequence of carefully controlled mechanistic events:
-
Nucleophilic Addition-Elimination: The unhindered primary benzylic amine of the substrate is highly nucleophilic. It attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O), forming a transient tetrahedral intermediate[1],[2].
-
Entropic Driving Force: The tetrahedral intermediate rapidly collapses, expelling a tert-butyl carbonate anion. This leaving group is inherently unstable and spontaneously decarboxylates into carbon dioxide (CO₂) gas and a tert-butoxide anion[1],[3]. The irreversible evolution of CO₂ gas provides a powerful entropic driving force that pushes the reaction to completion[2].
-
The Critical Role of the Base: The initial nucleophilic attack generates a positively charged, protonated amine intermediate. An exogenous, non-nucleophilic base—typically Triethylamine (TEA) or Diisopropylethylamine (DIPEA)—is required to abstract this proton[1],[4]. Without TEA, a portion of the unreacted starting amine would act as the base, forming an unreactive ammonium salt and severely depressing the overall yield.
Stoichiometry & Reagent Profiling
The following table outlines the optimized stoichiometry for a standard 10.0 mmol scale reaction. A slight excess of Boc₂O ensures complete conversion, while a larger excess of TEA guarantees the reaction remains basic throughout.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| (5-Cyclopropyl-2-methoxyphenyl)methanamine | 177.25 | 1.0 | 1.77 g (10.0 mmol) | Substrate / Nucleophile |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.1 | 2.40 g (11.0 mmol) | Electrophilic Protecting Agent |
| Triethylamine (TEA) | 101.19 | 1.5 | 1.52 g (15.0 mmol) | Acid Scavenger / Base |
| Dichloromethane (DCM) | 84.93 | N/A | 50 mL | Aprotic Solvent |
Experimental Workflow Visualization
Workflow for the N-Boc protection of (5-Cyclopropyl-2-methoxyphenyl)methanamine.
Detailed Experimental Protocol
Step 1: System Preparation & Dissolution In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.77 g (10.0 mmol) of (5-Cyclopropyl-2-methoxyphenyl)methanamine in 50 mL of anhydrous Dichloromethane (DCM). Causality Check: DCM is chosen because it easily solubilizes both the polar starting amine and the highly non-polar Boc-protected product.
Step 2: Temperature Control & Base Addition Cool the reaction flask to 0 °C using an ice-water bath. Once cooled, add 1.52 g (15.0 mmol, ~2.1 mL) of Triethylamine (TEA) in one portion. Causality Check: Cooling the system is critical before adding the electrophile. The reaction is exothermic; starting at 0 °C prevents thermal spikes that can lead to the formation of N,N-di-Boc derivatives (over-bocylation)[5].
Step 3: Electrophile Addition Prepare a solution of 2.40 g (11.0 mmol) of Boc₂O in 5 mL of DCM. Add this solution dropwise to the reaction mixture over 10 minutes. Safety Imperative: Because the protection reaction produces stoichiometric amounts of CO₂ gas, never conduct this reaction in a closed or sealed system [3],[4]. Ensure the flask is vented (e.g., via a nitrogen line bubbler or an open drying tube) to prevent dangerous pressure buildup.
Step 4: Reaction Progression & Self-Validation Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours. Self-Validation (Visual): You will observe mild effervescence (bubbling) as the tert-butyl carbonate leaving group decomposes into CO₂ gas[2]. The cessation of bubbling is a strong macroscopic indicator that the reaction is nearing completion. Self-Validation (Analytical): Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate system. The starting material will remain near the baseline and stain bright pink/purple with Ninhydrin. The target N-Boc product will migrate significantly higher (higher Rf) and will be UV-active (254 nm) but Ninhydrin-negative.
Step 5: Quench and Aqueous Work-up Once TLC confirms the complete consumption of the starting amine, quench the reaction by adding 25 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and separate the layers. Causality Check: The mild basic wash neutralizes any trace acids and helps remove excess unreacted TEA and water-soluble impurities. Wash the organic layer sequentially with 25 mL of distilled water and 25 mL of saturated brine.
Step 6: Isolation Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator. The resulting crude product is typically obtained as a viscous oil or off-white solid of high purity. If necessary, it can be further purified via flash column chromatography (silica gel, Hexanes/EtOAc gradient).
References
- Source: benchchem.
- Source: chemistrysteps.
- Boc Protection Mechanism (Boc2O)
- Source: jk-sci.
- Source: rsc.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
Application Note: Amide Coupling Protocols for 5-Cyclopropyl-2-methoxybenzylamine
Introduction & Strategic Analysis
5-Cyclopropyl-2-methoxybenzylamine (CAS: 203302-97-0) represents a distinct class of building blocks often utilized in the synthesis of GPCR ligands (e.g., Melanin-Concentrating Hormone antagonists) and kinase inhibitors. Its structural motif presents a "Steric-Electronic Paradox" that necessitates tailored coupling protocols.
The Chemical Profile[1][2][3]
-
Electronic Activation: The para-cyclopropyl and ortho-methoxy groups are electron-donating, making the benzylic amine highly nucleophilic compared to unsubstituted benzylamine.
-
Steric Impediment: The ortho-methoxy group creates significant steric bulk near the reaction center. While not as hindering as a tert-butyl group, it disrupts the optimal trajectory for nucleophilic attack on bulky activated esters.
-
Cyclopropyl Sensitivity: While generally robust, the cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol). It is susceptible to ring-opening under harsh Lewis acidic conditions or strong radical conditions, requiring careful selection of activating agents.
Strategic Recommendation: For standard discovery chemistry, HATU is the preferred reagent due to its high reactivity. However, for process scaling or highly hindered carboxylic acid partners, T3P (Propylphosphonic anhydride) is superior due to its low epimerization profile and simplified workup.
Decision Matrix: Selecting the Right Protocol
The following logic gate determines the optimal protocol based on the carboxylic acid partner and scale.
Figure 1: Decision matrix for selecting the appropriate amide coupling protocol.
Detailed Experimental Protocols
Protocol A: High-Throughput Discovery (HATU)
Best For: Small scale (mg to 1g), precious intermediates, and rapid library synthesis. Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester), which accelerates coupling via the neighboring group effect of the pyridine nitrogen, overcoming the steric clash of the ortho-methoxy group.
Materials:
-
Carboxylic Acid (1.0 equiv)[1]
-
5-Cyclopropyl-2-methoxybenzylamine (1.1 equiv)
-
HATU (1.1 – 1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DMAc[1]
Step-by-Step Procedure:
-
Activation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration). Add DIPEA (2.0 equiv) and stir for 2 minutes.
-
Reagent Addition: Add HATU (1.1 equiv) in one portion. The solution should turn yellow/orange. Stir for 5–10 minutes at Room Temperature (RT) to form the activated ester.
-
Amine Addition: Add 5-cyclopropyl-2-methoxybenzylamine (1.1 equiv) dissolved in a minimum amount of DMF. Add the remaining DIPEA (1.0 equiv).
-
Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1]
-
Note: If conversion is <50% after 2 hours, heat to 40°C. Do not exceed 60°C to prevent cyclopropyl degradation or racemization.
-
-
Workup: Dilute with EtOAc. Wash sequentially with sat. NaHCO₃ (2x), Water (1x), and Brine (1x). Dry over Na₂SO₄ and concentrate.
Protocol B: Scalable & Green (T3P)
Best For: Scale-up (>5g), moderately hindered acids, and avoiding toxic byproducts. Mechanism: Propylphosphonic anhydride (T3P) acts as a lewis acid to activate the carboxylate. It drives the reaction to completion with very low epimerization rates and produces only water-soluble phosphate byproducts.
Materials:
-
Carboxylic Acid (1.0 equiv)[1]
-
5-Cyclopropyl-2-methoxybenzylamine (1.1 equiv)
-
T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
-
Solvent: EtOAc (preferred) or 2-MeTHF
Step-by-Step Procedure:
-
Slurry: Charge the Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv) into a reactor with EtOAc (0.5 M).
-
Base Addition: Add Pyridine (3.0 equiv). The mixture may become homogeneous.[2] Cool to 0°C.
-
T3P Addition: Dropwise add T3P solution (1.5 equiv) over 10 minutes. Maintain internal temperature < 10°C during addition (exothermic).
-
Reaction: Allow to warm to RT and stir for 12 hours.
-
Critical Check: If the acid partner is extremely hindered, T3P allows heating to reflux (EtOAc, ~77°C) without significant decomposition of the cyclopropyl ring.
-
-
Workup (Self-Validating):
Figure 2: T3P workup workflow demonstrating the removal of water-soluble byproducts.
Troubleshooting & Analytical Validation
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) | Steric clash between ortho-OMe and bulky acid. | Switch to Protocol C (Acid Chloride) or use T3P at reflux. |
| Ring Opening | Strong acid exposure (e.g., TFA deprotection post-coupling). | Use mild deprotection (HCl in Dioxane) or ensure quench is buffered. |
| Epimerization | Over-activation with HATU/DIPEA. | Switch to T3P/Pyridine (buffered system) or reduce base equivalents. |
Analytical Markers (1H NMR in DMSO-d6)
-
Methoxy Group: Sharp singlet at ~3.80 ppm.
-
Benzylic Protons: Doublet at ~4.2–4.5 ppm (shifts downfield upon amide formation).
-
Cyclopropyl Ring: Distinct multiplets at ~0.6–1.0 ppm. Note: If these signals disappear or broaden significantly into the alkene region (5.0–6.0 ppm), ring opening has occurred.
References
-
General Amide Coupling Strategies: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
-
Sterically Hindered Amides: Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature. [Link]
-
Cyclopropyl Stability in Synthesis: Gagnon, A., et al. (2023). Synthesis of Cyclopropyl-Containing Building Blocks. [Link][4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140 [data.epo.org]
- 3. US3711549A - Process for manufacturing cyclopropylamine - Google Patents [patents.google.com]
- 4. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of 5-cyclopropyl-2-methoxybenzylamine Hydrochloride
[1]
Abstract & Strategic Rationale
The 5-cyclopropyl-2-methoxybenzylamine scaffold represents a critical pharmacophore in modern drug discovery, particularly in the development of GPCR ligands and kinase inhibitors where the cyclopropyl moiety serves as a metabolically stable, lipophilic spacer.[1]
This application note details a robust, scalable synthetic route for 5-cyclopropyl-2-methoxybenzylamine hydrochloride . Unlike common reductive amination pathways that often suffer from dimer formation (secondary amine byproducts), this protocol utilizes a Nitrile Reduction Strategy .[1] This approach ensures high selectivity for the primary amine and simplifies purification.[1]
Key Advantages of this Protocol:
-
Regioselectivity: Palladium-catalyzed Suzuki coupling introduces the cyclopropyl group with precision.[1]
-
Chemoselectivity: Borane-mediated reduction avoids over-alkylation common in aldehyde-ammonia routes.[1]
-
Scalability: The workflow is designed for gram-to-multigram scale-up with minimal chromatographic burden.[1]
Retrosynthetic Analysis
The synthetic logic disconnects the target molecule at the benzylic amine and the cyclopropyl-aryl bond.[1]
Figure 1: Retrosynthetic disconnection strategy prioritizing the stability of the nitrile intermediate.
Detailed Experimental Protocol
Phase 1: Suzuki-Miyaura Coupling
Objective: Synthesis of 5-cyclopropyl-2-methoxybenzonitrile.[1] Mechanism: Pd(0)-catalyzed cross-coupling between aryl bromide and cyclopropylboronic acid.[1]
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 5-Bromo-2-methoxybenzonitrile | 1.0 | Limiting Reagent |
| Cyclopropylboronic acid | 1.3 - 1.5 | Coupling Partner |
| Pd(dppf)Cl₂[1] · CH₂Cl₂ | 0.05 (5 mol%) | Catalyst |
| K₃PO₄ (Tribasic) | 3.0 | Base |
| Toluene / Water (10:1) | 0.2 M | Solvent System |
Procedure
-
Setup: Charge a 3-neck round-bottom flask with 5-bromo-2-methoxybenzonitrile, cyclopropylboronic acid, and K₃PO₄.
-
Inertion: Evacuate and backfill with Nitrogen (N₂) three times.[1][2]
-
Solvent Addition: Add degassed Toluene and Water.
-
Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of N₂.[1]
-
Reaction: Heat to 90°C for 12–16 hours.
-
Workup:
-
Purification: Flash column chromatography (SiO₂), eluting with a gradient of 0–20% EtOAc in Hexanes.
-
Expected Yield: 75–85% (Pale yellow oil or solid).
-
Technical Insight: The cyclopropyl group is prone to protodeboronation (loss of boron before coupling) if the base is too weak or temperature too high.[1] K₃PO₄ is superior to carbonate bases for sterically demanding or slow couplings involving cyclopropylboronates [1].[1]
Phase 2: Nitrile Reduction
Objective: Conversion to 5-cyclopropyl-2-methoxybenzylamine (Free Base). Mechanism: Reduction of the nitrile triple bond using Borane-THF complex.[1]
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 5-cyclopropyl-2-methoxybenzonitrile | 1.0 | Substrate |
| BH₃[1] · THF (1.0 M) | 2.5 | Reducing Agent |
| Methanol (MeOH) | Excess | Quenching Agent |
| HCl (6M aq) | Excess | Hydrolysis |
Procedure
-
Setup: Dissolve the intermediate from Phase 1 in anhydrous THF (0.1 M) under N₂.
-
Addition: Cool to 0°C . Add BH₃[7]·THF dropwise via syringe/addition funnel.[1]
-
Safety: Evolution of gas may occur; ensure proper venting.[1]
-
-
Reflux: Warm to room temperature, then heat to mild reflux (65°C) for 4–6 hours.
-
Quench (Critical Step):
-
Isolation:
Phase 3: Salt Formation
Objective: Isolation of 5-cyclopropyl-2-methoxybenzylamine Hydrochloride.
-
Dissolve the crude amine in a minimal amount of anhydrous Diethyl Ether (Et₂O) or Ethanol.[1]
-
Cool to 0°C.
-
Add 4M HCl in Dioxane (1.5 equiv) dropwise. A white precipitate should form immediately.[1][7]
-
Stir for 30 minutes.
-
Filter the solid and wash with cold Et₂O.[1]
-
Dry under high vacuum to yield the target HCl salt.[1]
Analytical Characterization & QC
To ensure scientific integrity, the final product must meet the following criteria:
Process Workflow & Troubleshooting
The following diagram illustrates the critical decision points and purification logic.
Figure 2: Operational workflow for the isolation of the hydrochloride salt, highlighting critical quench and hydrolysis steps.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low conversion in Suzuki | Catalyst deactivation (O₂) | Degas solvents rigorously; increase catalyst load to 10 mol%. |
| Protodeboronation | Temperature too high | Lower temp to 80°C; ensure water content is controlled.[1] |
| Sticky gum upon HCl addition | Solvent too polar | Use Et₂O or TBME as the solvent for salt formation; avoid MeOH during salting out.[1] |
| Secondary amine impurity | N/A for Nitrile route | If using aldehyde route, switch to Nitrile route (this protocol). |
References
-
Suzuki-Miyaura Coupling of Cyclopropylboronates: Molander, G. A., & Gormisky, P. E. (2008).[1] Suzuki−Miyaura Cross-Coupling Reactions of Potassium Cyclopropyl- and Cyclobutyltrifluoroborates. The Journal of Organic Chemistry.
-
General Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry.
-
Cyclopropylamine Synthesis Overview: BenchChem Application Notes. (2025).[3][4][5][6] Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid.
-
Borane Reduction of Nitriles: Brown, H. C., & Choi, Y. M. (1981).[1] Selective reductions.[1] 27. Reaction of borane-tetrahydrofuran with nitriles. Journal of the American Chemical Society.[1][8]
Sources
- 1. CN101462970B - Process for synthesizing chiral methoxybenzylamine - Google Patents [patents.google.com]
- 2. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. N-(Cyclopropylmethyl)-4-methoxy-benzylamine 95% | CAS: 1019611-33-6 | AChemBlock [achemblock.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Note: Solvent Selection and Dissolution Protocols for (5-Cyclopropyl-2-methoxyphenyl)methanamine
Target Audience: Researchers, Medicinal Chemists, and Pharmacologists Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Chemical Profiling
(5-Cyclopropyl-2-methoxyphenyl)methanamine is a structurally distinct benzylic amine utilized as a critical building block in drug discovery and organic synthesis. The molecule presents a classic physicochemical dichotomy: it possesses a highly lipophilic aromatic core (enhanced by cyclopropyl and methoxy substituents) paired with an ionizable primary amine group.
Depending on the commercial source, this compound is typically supplied in one of two forms:
-
Free Base (CAS: 1250495-80-7): An oil or low-melting solid, highly soluble in organic solvents but poorly soluble in aqueous media.
-
Hydrochloride (HCl) Salt (CAS: 2094144-61-1): A crystalline solid with significantly enhanced aqueous solubility due to the pre-protonated amine [1].
Understanding the interplay between the compound's lipophilicity (LogP) and its ionization constant (pKa) is critical. The primary amine has a predicted pKa of approximately 9.0–9.5. At physiological pH (7.4), the compound exists predominantly in its protonated (cationic) state. However, the bulky lipophilic core can still drive precipitation if the concentration exceeds the intrinsic solubility limit of the salt form [2].
Mechanistic Insights: Overcoming Solubility Challenges
As a Senior Application Scientist, I frequently observe researchers struggling with inconsistent assay results due to improper handling of lipophilic amines. Here is the causality behind the experimental choices you must make:
The "DMSO Shock" Phenomenon
For in vitro assays, it is standard practice to prepare a high-concentration stock in 100% Dimethyl Sulfoxide (DMSO). However, directly injecting a 10 mM DMSO stock into an aqueous buffer often causes "DMSO shock"—a rapid, localized phase separation where the hydrophobic core forces the compound to crash out of solution before it can disperse[3]. To prevent this, intermediate serial dilutions and the maintenance of a final DMSO concentration below 0.5% are mandatory.
Lysosomotropism in Cell-Based Assays
When designing cell-based assays, you must account for the intracellular pharmacokinetics of lipophilic amines. Compounds like (5-Cyclopropyl-2-methoxyphenyl)methanamine are highly susceptible to lysosomal trapping (lysosomotropism). The unprotonated free base diffuses passively across the cell membrane and into the acidic environment of the lysosome (pH ~4.5). There, it becomes heavily protonated and membrane-impermeable, effectively sequestering the drug away from its cytosolic or nuclear targets [4].
pH-Dependent Solubilization Pathway
Adjusting the pH of your assay buffer is the most thermodynamically favorable way to force dissolution. Lowering the pH 1–2 units below the compound's pKa ensures complete protonation, transitioning the molecule into an amphiphilic state.
Fig 1: pH-dependent protonation and aqueous solubility pathways for benzylic amines.
Solvent Selection Matrix
The following table summarizes the optimal solvent systems based on the compound form and the intended application.
| Application / Phase | Target Form | Primary Solvent | Co-Solvent / Excipient | Max Recommended Conc. | Notes |
| Stock Storage | Free Base | 100% DMSO or EtOH | None | >50 mg/mL | Store at -20°C. Aliquot to avoid freeze-thaw cycles. |
| Stock Storage | HCl Salt | 100% DMSO or Water | None | >20 mg/mL | Water stocks should be used fresh or stored at -80°C. |
| In Vitro Assay | Both | Assay Buffer (pH 7.4) | ≤0.5% DMSO | ~100 µM | Pre-dilute in intermediate buffer to prevent precipitation. |
| In Vivo Dosing | Free Base / Salt | Saline / PBS | PEG300 (40%) + Tween 80 (5%) | 2 - 5 mg/mL | Requires step-wise formulation (See Protocol 2). |
Validated Experimental Protocols
Protocol 1: Preparation of 10 mM In Vitro Stock Solution
Objective: Create a stable, precipitation-free stock for biochemical or cellular assays.
-
Weighing: Accurately weigh 2.13 mg of the Free Base (MW: ~191.27 g/mol ) or 2.50 mg of the HCl Salt (MW: ~227.73 g/mol ) into a sterile, amber microcentrifuge tube.
-
Solubilization: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.
-
Agitation: Vortex vigorously for 60 seconds. If using the free base, dissolution should be immediate. For the HCl salt, brief sonication (1–2 minutes in a water bath sonicator) may be required to disrupt the crystal lattice.
-
Verification: Visually inspect the solution against a light source. It must be completely clear with no particulate matter.
-
Storage: Aliquot into 50 µL volumes and store at -20°C for up to 6 months [5].
Protocol 2: Step-Wise In Vivo Formulation (Clear Solution Method)
Objective: Formulate the compound for systemic animal dosing (e.g., IV or IP injection) without causing micro-embolisms from precipitated drug. Causality Note: The order of addition is absolute. PEG300 acts as a molecular dispersant, while Tween 80 forms protective micelles around the lipophilic core. Adding the aqueous phase before the surfactants will result in irreversible precipitation [5].
-
Primary Solubilization: Add 100 µL of the 10 mM DMSO stock solution to a clean glass vial (Final DMSO = 10%).
-
Dispersion: Add 400 µL of PEG300. Vortex thoroughly until the solution is completely homogeneous.
-
Micellar Encapsulation: Add 50 µL of Tween 80. Vortex vigorously until fully clarified. The solution may appear slightly viscous but must remain transparent.
-
Aqueous Dilution: Dropwise, add 450 µL of sterile Saline (0.9% NaCl) or PBS while continuously swirling the vial.
-
Final Check: The resulting 1 mL solution is ready for dosing. Use within 4 hours of preparation.
Fig 2: Step-by-step workflow for preparing a stable in vivo dosing formulation.
Protocol 3: Kinetic Solubility Assessment (Nephelometry)
Objective: Determine the exact concentration at which the compound crashes out of your specific assay buffer.
-
Prepare a 10 mM DMSO stock (Protocol 1).
-
In a UV-transparent 96-well plate, perform a 2-fold serial dilution of the compound in your target assay buffer (e.g., pH 7.4 HEPES), ranging from 200 µM down to 1.56 µM.
-
Ensure the final DMSO concentration is normalized to 2% across all wells to isolate the variable of compound concentration.
-
Incubate the plate at room temperature for 2 hours to allow thermodynamic equilibration.
-
Read the plate using a nephelometer or a standard microplate reader measuring absorbance at 620 nm (to detect light scattering from insoluble particulates) [3]. The kinetic solubility limit is the highest concentration before a statistically significant increase in absorbance is observed.
References
- Correlation of aqueous solubility of salts of benzylamine with experimentally and theoretically derived parameters. Academia.edu.
- Overcoming Solubility Challenges of 1-benzyl-1H-benzimidazol-5-amine. Benchchem Technical Support Center.
- Overcoming Solubility Challenges with 2-Piperidin-1-ylmethyl-benzylamine. BenchChem Technical Support Center.
- Intracellular Pharmacokinetics of Antidiabetic Drugs: A Focused Narrative Review of Subcellular Distribution. MDPI.
- Benzylamine hydrochloride In Vivo Formulation Protocols. TargetMol.
Troubleshooting & Optimization
Troubleshooting low conversion in reductive amination of benzaldehydes
Technical Support Center: Troubleshooting Low Conversion in Reductive Amination of Benzaldehydes
Overview Reductive amination is a cornerstone transformation in drug development, enabling the robust synthesis of secondary and tertiary amines from benzaldehydes and primary/secondary amines. However, achieving high conversion requires a delicate kinetic balance. The reaction is a race between two competing pathways: the condensation of the amine with the aldehyde to form an imine/iminium intermediate, and the reduction of that intermediate to the final amine[1]. When conversion is low, it is rarely a failure of the reduction itself, but rather a mismatch between the rates of imine formation and hydride delivery.
Reaction pathway of reductive amination highlighting the over-reduction side reaction.
Section 1: Diagnostic FAQs (Why is my conversion low?)
Q1: My LC-MS shows a large amount of benzyl alcohol and unreacted amine. Why is the aldehyde reducing before coupling?
Causality: This is a classic "premature reduction" issue. If you are using a strong hydride source like Sodium Borohydride (
Q2: I am using a heavily substituted ortho-benzaldehyde or an electron-deficient amine (e.g., fluorinated). I see mostly unreacted starting materials. How do I force the reaction?
Causality: Steric hindrance (ortho-substituents) physically blocks the nucleophilic attack, while electron-withdrawing groups on the amine reduce its nucleophilicity[2]. In these cases, the equilibrium of the initial hemiaminal formation is highly unfavorable, and water elimination to form the imine stalls[2].
Solution: Abandon the direct one-pot method and transition to a stepwise reductive amination. Use a strong Lewis acid and water scavenger like Titanium(IV) isopropoxide (
Q3: I am trying to synthesize a secondary amine, but I keep getting significant amounts of the tertiary amine (dialkylation). How do I stop this? Causality: Dialkylation occurs because the newly formed secondary amine is often more nucleophilic than the starting primary amine. It competes for the remaining benzaldehyde, forming a new iminium ion that is subsequently reduced[4]. Solution: Run the reaction under non-acidic or strictly controlled stoichiometric conditions[5]. Using STAB in a stepwise manner or pre-forming the imine with molecular sieves before adding the reductant minimizes the free aldehyde available for the secondary amine to attack[4][5].
Section 2: Reagent Selection & Quantitative Data
Selecting the correct reducing agent and pH is the single most critical variable in reductive amination. The pH must be low enough to protonate the carbonyl (speeding up amine addition) and the imine (facilitating reduction), but high enough that the amine is not fully converted to its non-nucleophilic ammonium conjugate acid (pKa ~9-12)[1].
Table 1: Comparison of Reductive Amination Hydride Sources
| Reducing Agent | Relative Hydride Power | Optimal pH Range | Chemoselectivity (Imine vs Aldehyde) | Toxic Byproducts | Best Use Case |
| High | > 7.0 (Basic) | Poor (Reduces aldehyde rapidly) | None | Stepwise amination (added only after imine is 100% formed). | |
| Moderate | 4.0 - 5.0 | Excellent | HCN, NaCN (Highly Toxic) | Acid-sensitive substrates; reactions requiring pH 4-5[1]. | |
| Low | 5.0 - 7.0 | Excellent | None (Releases Acetic Acid) | Direct reductive amination (The industry Gold Standard)[6]. | |
| Borane-Ammonia | Moderate | Variable | Good | None | Green chemistry alternatives; Titanium-mediated reactions[3]. |
Section 3: Advanced Troubleshooting Logic
Troubleshooting logic tree for diagnosing low conversion in reductive aminations.
Section 4: Validated Experimental Protocols
As a self-validating system, a robust protocol must include analytical checkpoints to prevent the waste of downstream reagents.
Protocol A: Direct Reductive Amination with (Standard Workflow)
Use this for unhindered benzaldehydes and standard primary/secondary amines.
-
Preparation: In an oven-dried flask under an inert atmosphere (
/Ar), dissolve the benzaldehyde (1.0 equiv) and the amine (1.05 equiv) in anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (0.2 M concentration). -
Acid Catalysis: Add glacial acetic acid (1.0 - 2.0 equiv). Causality: This lowers the pH to ~5-6, optimizing the protonation state for hemiaminal dehydration without killing amine nucleophilicity[1].
-
Equilibration: Stir at room temperature for 30 minutes.
-
Validation Checkpoint: Pull an aliquot for LC-MS or TLC. You should observe the disappearance of the aldehyde and the appearance of the imine mass. If imine formation is <50%, do not proceed. Switch to Protocol B.
-
-
Reduction: Add
(1.5 equiv) in portions. The reaction is mildly exothermic. -
Completion: Stir for 2-12 hours at room temperature. Quench with saturated aqueous
to neutralize the acetic acid and destroy excess hydride, then extract with Dichloromethane (DCM).
Protocol B: Stepwise Reductive Amination with (For Hindered/Unreactive Substrates)
Use this for ortho-substituted benzaldehydes, fluorinated amines, or when Protocol A yields unreacted starting materials[2][3].
-
Imine Forcing: Mix the benzaldehyde (1.0 equiv) and amine (1.2 equiv) in anhydrous THF or neat.
-
Lewis Acid Addition: Dropwise add
(1.5 - 2.0 equiv). Stir at room temperature or heat to 60°C for 4-12 hours.-
Validation Checkpoint: The solution will typically turn deep yellow or orange, indicating Titanium-imine coordination. Run an NMR or GC-MS to confirm 100% consumption of the benzaldehyde.
-
-
Reduction: Cool the mixture to 0°C. Slowly add a solution of
(1.5 equiv) in ethanol, or use Borane-Ammonia[3]. Causality: Because the imine is fully formed and locked by Titanium, we can safely use a stronger hydride source without fear of premature aldehyde reduction. -
Workup (Critical): Quench by adding water or 1M NaOH. This will cause the Titanium to precipitate as insoluble
salts. Filter the entire mixture through a pad of Celite to remove the Titanium salts before extraction[5].
References
- Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org.
- Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development (ACS).
- Abdel-Magid, A. F. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. ResearchGate.
- RSC Publishing. (2025). Recent developments in the synthesis and synthetic applications of borane–amines.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- ResearchGate Community. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?
- Reddit r/Chempros. (2023). Ways to reduce the bis amination during a reductive amination?
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in the synthesis and synthetic applications of borane–amines - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC06194F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Cyclopropyl Ring Opening During Acid Deprotection
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, synthetic chemists, and drug development professionals who are navigating the chemoselective deprotection of cyclopropyl-containing intermediates. Cyclopropyl rings are invaluable structural motifs in medicinal chemistry for rigidifying scaffolds and modulating lipophilicity, but their inherent instability under standard acidic deprotection conditions often leads to catastrophic yield losses.
This guide dissects the mechanistic causality of cyclopropyl ring opening, provides targeted troubleshooting FAQs, and outlines field-proven, self-validating protocols to preserve your molecular architecture.
The Mechanistic Root Cause: Thermodynamics vs. Kinetics
To prevent ring opening, we must first understand the thermodynamic forces at play. From a thermodynamic perspective, the cyclopropane molecule possesses significant torsional and angle strain, resulting in a total strain energy of approximately 115 kJ/mol [1]. While the carbon-carbon bonds exhibit remarkable kinetic stability under neutral conditions, introducing a strong Brønsted acid (like Trifluoroacetic Acid, TFA) fundamentally alters this balance.
During the removal of a tert-butoxycarbonyl (Boc) or similar protecting group, the generation of a transient carbocationic or radical character at the carbon adjacent to the cyclopropane ring acts as a trigger [2]. The molecule rapidly undergoes an irreversible rearrangement—driven by the massive relief of ring strain—yielding an acyclic alkene or ring-opened carbocation.
Mechanistic divergence during acid-catalyzed Boc deprotection of cyclopropylamines.
Troubleshooting Guides & FAQs
Q1: I performed a standard Boc deprotection using 50% TFA in DCM, but my NMR shows complete loss of the cyclopropyl protons. Why did this happen? A1: Standard Boc deprotection utilizes strong acids like TFA or HCl, which efficiently protonate the carbamate oxygen to facilitate the breaking of the C-N bond [3]. However, if your cyclopropyl ring is adjacent to an electron-donating group (e.g., a cyclopropylamine or cyclopropyl ether), the highly acidic environment stabilizes the transition state for ring-opening. The strong Brønsted acid effectively catalyzes the homolytic or heterolytic cleavage of the strained C-C bond. You must switch to a milder deprotection strategy.
Q2: What are the best alternative reagents to TFA for deprotecting sensitive cyclopropanes? A2: To bypass the harsh carbocation-inducing conditions of TFA, you should rely on chemoselective Lewis acids or electrophilic reagents:
-
Zinc Bromide (
): A mild Lewis acid that selectively cleaves secondary N-Boc groups without generating the highly reactive intermediates that trigger cyclopropane opening [4]. -
Oxalyl Chloride in Methanol: This combination generates HCl in situ at a highly controlled, slow rate, providing a mild environment that removes the Boc group in 1–4 hours at room temperature with yields up to 90% [5].
Q3: I am working with a donor-acceptor (D-A) cyclopropane. Are there specific precautions I should take? A3: Yes. Donor-acceptor cyclopropanes are highly polarized and essentially behave as 1,3-dipoles [1]. They are extremely sensitive to Lewis acids. If you must deprotect a molecule containing a D-A cyclopropane, avoid transition metals and strong Lewis acids entirely. Opt for the oxalyl chloride/methanol method or consider switching your protecting group strategy early in the synthesis (e.g., using a base-labile Fmoc group instead of Boc).
Quantitative Data: Deprotection Conditions Comparison
The following table summarizes the quantitative impact of various deprotection conditions on cyclopropyl ring integrity, allowing for rapid condition screening based on your substrate's sensitivity.
| Deprotection Condition | Acid Classification | Relative Ring-Opening Risk | Typical Yield of Intact Product | Reaction Time |
| 50% TFA in DCM | Strong Brønsted Acid | High | < 40% (Extensive degradation) | 1 - 2 h |
| 4M HCl in Dioxane (0 °C) | Strong Brønsted Acid | Moderate | 60% - 80% | 2 - 4 h |
| Mild Lewis Acid | Low | 85% - 95% | 12 - 24 h | |
| Oxalyl Chloride / MeOH | Electrophilic / Mild Acid | Very Low | Up to 90% | 1 - 4 h |
Workflow: Selecting the Right Deprotection Strategy
Decision matrix for selecting deprotection conditions for cyclopropyl-containing compounds.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. The causality behind each step is explained to ensure you can adapt the methodology to your specific substrate.
Protocol A: Zinc Bromide ( ) Mediated Mild Boc Deprotection
Causality:
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Self-validation: Ensure the flask is completely cool before proceeding; moisture will quench the Lewis acid and halt the reaction.
-
Dissolution: Dissolve the N-Boc protected cyclopropylamine (1.0 equiv, e.g., 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL).
-
Reagent Addition: Add anhydrous
(3.0 to 5.0 equiv) in one portion. The suspension may remain heterogeneous depending on the substrate. -
Monitoring: Stir the reaction at room temperature. Monitor strictly via TLC (Thin Layer Chromatography) or LC-MS every 2 hours. Self-validation: The disappearance of the starting material spot and the emergence of a highly polar baseline spot (the amine complex) confirms progression.
-
Quenching: Once complete (typically 12-24 hours), quench the reaction by adding saturated aqueous
(10 mL). Causality: The basic quench breaks the zinc-amine complex, releasing the free amine into the organic layer. -
Extraction: Extract the aqueous layer with DCM (3 x 10 mL). Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure.
Protocol B: Oxalyl Chloride in Methanol Deprotection
Causality: The reaction of oxalyl chloride with methanol slowly generates hydrogen chloride gas in situ alongside dimethyl oxalate. This controlled, slow release of electrophilic/acidic species prevents the sudden spike in acidity that causes cyclopropyl ring opening, offering a highly chemoselective deprotection [5].
Step-by-Step Methodology:
-
Preparation: Equip a round-bottom flask with a magnetic stir bar and a venting needle (to allow
and gas to escape). -
Dissolution: Dissolve the N-Boc protected cyclopropylamine (1.0 equiv, 1.0 mmol) in anhydrous Methanol (5 mL) at 0 °C.
-
Reagent Addition: Slowly add Oxalyl Chloride (2.0 equiv) dropwise over 5 minutes. Self-validation: You will observe immediate gas evolution. The cessation of vigorous bubbling indicates the initial esterification is complete.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 to 4 hours.
-
Monitoring: Check the reaction via TLC. The slow in situ generation of HCl will smoothly cleave the Boc group.
-
Work-up: Upon completion, concentrate the reaction mixture directly under reduced pressure to remove methanol, dimethyl oxalate, and residual HCl. Triturate the resulting crude solid with diethyl ether to afford the pure deprotected cyclopropylamine as a hydrochloride salt.
References
-
Study on Enantioselective Catalysis of Cyclopropane Ring Opening Reactions - Oreateai. Available at:[Link]
-
Terminology of Antibody Drug for Boc Deprotection - GenScript. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances. Available at: [Link]
Removing palladium impurities from cyclopropyl coupling reactions
Welcome to the Advanced Technical Support Center for Active Pharmaceutical Ingredient (API) Synthesis. This resource is engineered for process chemists and drug development professionals facing the complex challenge of removing residual palladium (Pd) from cyclopropyl-bearing molecules following cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Negishi).
Cyclopropyl groups present unique challenges in purification. Due to the high s-character of their C-C bonds, cyclopropyl rings can exhibit unexpected coordination behaviors that stabilize soluble Pd complexes. Furthermore, their sensitivity to strongly acidic conditions limits the use of aggressive cation-exchange resins. This guide provides field-proven, self-validating methodologies to achieve regulatory compliance (< 5 ppm Pd) without compromising your product yield.
Diagnostic Workflow: Scavenger Selection
Before applying a scavenger, you must diagnose the physical and electronic state of the palladium in your crude mixture. Applying a Pd(II) chelator to colloidal Pd(0) is a common cause of purification failure.
Diagnostic decision tree for selecting palladium scavenging strategies in cyclopropyl couplings.
Frequently Asked Questions (FAQs)
Q: Why do cyclopropyl coupling reactions often retain high levels of palladium even after silica gel chromatography? A: Standard column chromatography is often insufficient because the API itself can act as a ligand. Cyclopropyl groups, especially when adjacent to heteroatoms (e.g., cyclopropylamines), can coordinate with Pd(II). This coordination outcompetes the weak binding affinity of standard unfunctionalized silica gel, causing the Pd to co-elute with your product[1].
Q: How do I choose between silica-bound (Si-TMT) and polystyrene-bound (MP-TMT) scavengers? A: The choice is dictated by your solvent system and the kinetic requirements of your process. MP-TMT (macroporous polystyrene-bound 2,4,6-trimercaptotriazine) requires non-polar or aprotic solvents (like THF, DMF, or DCM) to swell the polymer matrix and expose the active thiol sites[2]. Si-TMT (silica-bound) does not require swelling and functions efficiently in a wider range of solvents, including alcohols and aqueous mixtures, making it ideal for rapid filtration or continuous flow chemistry[2]. Both are neutral, protecting sensitive cyclopropyl rings from acid-catalyzed ring-opening.
Q: What is the "PIX/I2" method, and when is it necessary? A: The Potassium Isopropyl Xanthate (PIX) and Iodine (I2) system is an ultra-efficient scavenging strategy used when Pd levels must be driven below 1 ppm[3]. In late-stage cross-couplings, residual Pd often exists as unreactive, soluble Pd(0) species that evade standard chelators. By adding a catalytic amount of I2, you oxidize Pd(0) to highly electrophilic Pd(II). This Pd(II) is then rapidly and irreversibly chelated by PIX to form an insoluble precipitate[3].
Mechanistic workflow of the synergistic PIX/I2 palladium scavenging system.
Troubleshooting Guide
Issue 1: Residual Pd remains >50 ppm after standard chromatography.
-
Causality: Monodentate or bidentate coordination of the cyclopropyl-API to Pd(II) is outcompeting the stationary phase.
-
Solution: Implement a post-column scavenging step using a high-affinity chelator. Stir the crude mixture with 5-10 wt% Si-TMT at 40°C for 4-12 hours. Silica-based scavengers have been shown to reliably reduce Pd from >500 ppm to <50 ppm in pharmaceutical intermediates[1].
Issue 2: Degradation or ring-opening of the cyclopropyl moiety during scavenging.
-
Causality: The use of strongly acidic scavengers (e.g., sulfonic acid functionalized resins) or prolonged heating at >60°C causes acid-catalyzed cleavage of the strained cyclopropyl ring.
-
Solution: Switch to neutral scavengers like MP-TMT or Si-TMT[4]. If using the PIX/I2 method, ensure the I2 stoichiometry is strictly controlled (typically 0.1-0.2 equivalents relative to initial Pd catalyst loading) to prevent off-target electrophilic iodination of the API.
Issue 3: Scavenger leaching or color retention in the API.
-
Causality: Poor physical stability of the polymer resin due to mechanical shear, or incomplete precipitation of the scavenger-metal complex.
-
Solution: If using polymer resins (MP-TMT), do not use magnetic stir bars . The grinding action crushes the macroporous beads, causing fine particulate leaching[2]. Use overhead paddle stirrers. If using PIX, ensure the solvent system promotes the precipitation of the Pd-PIX complex by adding an anti-solvent (e.g., heptane or water) prior to filtration.
Quantitative Data: Scavenger Specifications
Use the following table to benchmark your scavenger choice against your process requirements.
| Scavenger Type | Primary Mode of Action | Optimal Pd State | Typical Loading Capacity | Typical Residual Pd | Solvent Compatibility |
| MP-TMT (Polystyrene) | Chelation (Thiol) | Pd(II) > Pd(0) | ~0.5 - 1.5 mmol/g | 10 - 50 ppm | THF, DMF, DCM (Requires swelling) |
| Si-TMT (Silica) | Chelation (Thiol) | Pd(II) > Pd(0) | ~0.3 - 0.6 mmol/g | < 10 ppm | Universal (No swelling needed) |
| Activated Carbon | Adsorption | Pd(0) Colloids | Variable | 50 - 300 ppm | Universal |
| PIX + I2 System | Oxidation / Precipitation | Pd(0) & Pd(II) | N/A (Reagent based) | < 1 ppm | Alcohols, Aqueous, THF |
Experimental Protocols
Protocol A: Self-Validating Batch Scavenging using MP-TMT
This protocol utilizes kinetic validation to ensure the API is not exposed to the resin longer than necessary, preserving the integrity of sensitive cyclopropyl groups.
-
Preparation: Dissolve the crude cyclopropyl-coupled API in a swelling-compatible solvent (e.g., THF or DMF) at a concentration of 10-20 mL/g.
-
Resin Addition: Add 3 to 5 equivalents of MP-TMT resin relative to the total theoretical palladium content used in the cross-coupling reaction[2].
-
Incubation: Stir gently using an overhead mechanical stirrer at 25°C - 40°C. Critical: Do not use a magnetic stir bar to avoid crushing the beads.
-
Kinetic Validation: Withdraw a 1 mL aliquot at exactly 4 hours. Filter this aliquot through a 0.2 μm PTFE syringe filter and analyze via ICP-MS.
-
Causality: If Pd is >10 ppm, the chelation equilibrium has not been reached; continue stirring for another 4 hours. If <10 ppm, proceed immediately to step 5 to minimize product loss.
-
-
Filtration: Filter the bulk mixture through a pad of Celite to remove the resin. Wash the filter cake with 2 column volumes of the reaction solvent to ensure full API recovery.
-
Isolation: Concentrate the filtrate in vacuo to isolate the purified API.
Protocol B: Ultra-Efficient API Purification using PIX/I2
This protocol leverages redox chemistry to force all Pd species into a uniform, highly reactive electrophilic state (+2), ensuring near-total capture by the PIX reagent[3].
-
Dissolution: Dissolve the API in a water-miscible solvent (e.g., Ethanol or THF).
-
Oxidation: Add 0.1 to 0.2 equivalents of Iodine (I2) relative to the initial Pd catalyst loading. Stir for 30 minutes at room temperature.
-
Causality: This guarantees the oxidation of unreactive colloidal Pd(0) to Pd(II) without over-oxidizing the cyclopropyl API.
-
-
Chelation: Add 2.0 equivalents of Potassium Isopropyl Xanthate (PIX). The solution will typically darken as the insoluble Pd-PIX complex forms.
-
Precipitation: Stir for 2-4 hours. If the complex does not fully precipitate, add 10-20% v/v of an anti-solvent (e.g., water) to drive the precipitation thermodynamics.
-
Isolation: Filter the suspension through a sub-micron filter (e.g., 0.45 μm). Analyze the filtrate via ICP-MS to confirm Pd levels are < 1 ppm[3].
References
-
"Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents", ResearchGate. 4
-
"Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry", Organic Process Research & Development, ACS Publications. 5
-
"Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger", RSC Publishing. 3
-
"Quickly and Easily Remove Residual Metals from APIs to Approved Levels", Sopachem. 2
-
"Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques", PMC/NIH. 1
Sources
- 1. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sopachem.com [sopachem.com]
- 3. Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability & Handling of (5-Cyclopropyl-2-methoxyphenyl)methanamine
Welcome to the Technical Support Center for (5-Cyclopropyl-2-methoxyphenyl)methanamine (Free Base CAS: 1250495-80-7 | HCl Salt CAS: 2094144-61-1).
As a Senior Application Scientist, I frequently consult with research teams experiencing unexpected yield drops, side reactions, or analytical discrepancies when utilizing this specific building block. This compound contains three distinct functional moieties—a primary benzylic amine, an electron-donating methoxy ether, and a strained cyclopropyl ring—each presenting unique stability challenges in solution.
This guide is engineered to provide you with the mechanistic causality behind these degradation pathways and field-proven protocols to ensure the integrity of your experiments.
Physicochemical Stability Matrix
To establish a baseline for your experimental design, the following table summarizes the quantitative and qualitative stability of the compound across various common laboratory conditions.
| Environmental Condition | Stability (Free Base) | Stability (HCl Salt) | Primary Degradation Mechanism |
| Ambient Air (25°C) | Poor (< 12 hours) | Excellent (> 1 year) | Nucleophilic attack on CO₂ (Carbamate formation) |
| Aqueous Buffer (pH 7.4) | Moderate (2–3 days) | Good (weeks) | Autoxidation to imine/benzaldehyde |
| Strong Brønsted Acid (pH < 1) | Moderate | Moderate | Carbocation-mediated cyclopropyl ring-opening |
| UV/Visible Light Exposure | Poor | Good | Photolytic benzylic oxidation / Dimerization |
Troubleshooting Guide & FAQs
Q1: Why is my freshly prepared stock solution of the free base developing a cloudy, white precipitate after sitting on the benchtop?
Causality: You are observing the formation of an ammonium carbamate salt. Primary amines are highly nucleophilic. When the free base is exposed to atmospheric carbon dioxide, it acts as a Lewis base, attacking the electrophilic carbon of CO₂. This forms a highly unstable zwitterionic intermediate that rapidly undergoes intermolecular proton transfer with a second equivalent of the amine, precipitating out of solution as an insoluble carbamate salt[1][2]. Solution: Always prepare solutions of the free base in a glovebox or under a continuous stream of Argon. Use septum-sealed vials and degassed solvents.
Q2: I am observing a loss of product and the appearance of a new peak in my LC-MS corresponding to the benzaldehyde derivative. What is happening?
Causality: The benzylic carbon of this molecule is highly activated by the adjacent aromatic ring and the electron-donating methoxy group. In the presence of dissolved oxygen and ambient light, the benzylic position undergoes autoxidation. The reaction proceeds via a radical intermediate to form an imine, which subsequently hydrolyzes in the presence of trace water to yield 5-cyclopropyl-2-methoxybenzaldehyde and ammonia[3][4]. Solution: Store all solutions in amber glass vials to prevent photolytic initiation. If your reaction requires long incubation times, consider using the hydrochloride salt, as protonation of the amine drastically increases the oxidation potential, stabilizing the molecule.
Q3: Can I use strong acids like Trifluoroacetic Acid (TFA) or Triflic Acid (TfOH) to cleave protecting groups on downstream molecules containing this moiety?
Causality: Proceed with extreme caution. While the methoxy group is relatively stable, the cyclopropyl ring is highly susceptible to degradation under strong Brønsted acid conditions. Protonation of the aromatic system or adjacent functional groups can induce an
Mechanistic Pathways
Understanding the degradation pathways is critical for preventing them. The diagram below illustrates the three primary modes of failure when handling the free base in solution.
Mechanistic degradation pathways of (5-Cyclopropyl-2-methoxyphenyl)methanamine in solution.
Standard Operating Procedures (SOPs)
To ensure a self-validating and reproducible workflow, follow these step-by-step methodologies for handling the compound.
SOP 1: Preparation of a Stable 100 mM Stock Solution
Note: It is highly recommended to purchase and store this compound as the Hydrochloride (HCl) salt to prevent premature degradation.
-
Solvent Degassing: Transfer 10 mL of anhydrous solvent (e.g., Methanol or DMSO) into a septum-sealed vial. Sparge with Argon gas via a submerged needle for 15 minutes to displace dissolved O₂ and CO₂.
-
Weighing: Rapidly weigh 213.7 mg of (5-Cyclopropyl-2-methoxyphenyl)methanamine hydrochloride on an analytical balance.
-
Dissolution: Transfer the solid to the degassed solvent under an Argon blanket. Vortex until completely dissolved. The acidic nature of the HCl salt inherently protects the benzylic amine from autoxidation.
-
Storage: Wrap the vial in aluminum foil (if not using amber glass) and store at -20°C.
SOP 2: In Situ Free-Basing for Cross-Coupling Reactions
When the free nucleophilic amine is required for a reaction (e.g., amide coupling or reductive amination), perform the free-basing immediately prior to use.
-
Biphasic Setup: Suspend 1.0 mmol of the HCl salt in 5 mL of degassed Dichloromethane (DCM) in a separatory funnel.
-
Neutralization: Add 5 mL of cold, saturated aqueous
. Self-Validation Check: Vigorous effervescence indicates the successful neutralization of the HCl salt. -
Extraction: Shake vigorously for 2 minutes, venting frequently. Allow the phases to separate. Extract the lower organic layer.
-
Drying: Pass the organic layer through a plug of anhydrous
to remove trace water. -
Immediate Use: Concentrate under reduced pressure (keeping the water bath below 30°C) and immediately dissolve the resulting free base oil in your degassed reaction solvent.
Standard workflow for the preparation and handling of the free base solution.
References
- Amine promotion for CO2 capture Google P
-
Amine Based Solvent for CO2 Absorption “From Molecular Structure to Process” University of Twente[Link]
-
Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol National Institutes of Health (PMC)[Link]
-
Oxidation of Benzylamine by ClOH and N-Chlorosuccinimide: A Kinetic Study ResearchGate[Link]
-
Advantages in Using Inexpensive CO2 To Favor Photocatalytic Oxidation of Benzylamines Max Planck Society (MPG.PuRe)[Link]
-
Ring-Opening Dynamics of the Cyclopropyl Radical and Cation: the Transition State Nature of the Cyclopropyl Cation ResearchGate[Link]
Sources
- 1. CA2895228A1 - Amine promotion for co2 capture - Google Patents [patents.google.com]
- 2. ris.utwente.nl [ris.utwente.nl]
- 3. researchgate.net [researchgate.net]
- 4. pure.mpg.de [pure.mpg.de]
- 5. Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Overcoming Steric Hindrance in 2-Methoxy Substituted Benzylamines
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 2-methoxy substituted benzylamines. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to address the unique synthetic challenges posed by the steric hindrance of the ortho-methoxy group.
Introduction: The "Ortho-Methoxy" Challenge
The 2-methoxybenzylamine scaffold is a valuable building block in medicinal chemistry. However, the methoxy group at the ortho position presents a significant steric shield around the nitrogen atom of the benzylamine. This steric bulk can dramatically reduce the nucleophilicity of the amine, hindering its approach to electrophilic centers and leading to low yields, slow reaction times, or complete reaction failure in common transformations like acylations and alkylations.[1][2][3] This guide is designed to help you navigate and overcome these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-methoxybenzylamine so unreactive in amide coupling reactions compared to 4-methoxybenzylamine?
The primary reason is steric hindrance. The ortho-methoxy group physically blocks the lone pair of electrons on the nitrogen, making it difficult for the amine to attack the activated carboxylic acid.[1][4] In contrast, the methoxy group in the para-position has a negligible steric effect on the amine and primarily exerts an electronic effect, which can slightly modulate reactivity but does not present a physical barrier.
Q2: What are the best general-purpose coupling reagents for forming amides with this substrate?
For sterically hindered amines, standard coupling reagents like EDC/HOBt may be insufficient.[5] More potent, modern uronium-based reagents are highly recommended.[6]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and its analogues are extremely effective. They form a highly reactive O-acylisourea intermediate that readily couples with hindered amines.[6][7][8]
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is another excellent choice, offering similar reactivity to HATU with improved safety and solubility profiles.[8]
Q3: Can microwave irradiation help improve my low-yielding reactions?
Absolutely. Microwave-assisted organic synthesis (MAOS) is a powerful tool for overcoming activation energy barriers in reactions with sterically hindered substrates.[9][10][11][12] The rapid, uniform heating provided by microwaves can significantly accelerate reaction rates and improve yields where conventional heating fails.[11][13] It is particularly effective for difficult acylations and alkylations.
Q4: Are there alternative synthetic strategies to avoid direct coupling with the hindered amine late in the synthesis?
Yes, altering the synthetic route can be a powerful strategy. Consider a convergent synthesis where the sterically hindered amide bond is formed earlier.[14] For instance, you could synthesize the N-(2-methoxybenzyl)amide of a simpler carboxylic acid and then elaborate the rest of the molecule. Another approach involves using alternative reactions that are less sensitive to steric bulk, such as the coupling of Grignard reagents with isocyanates to form highly substituted amides.[15]
Troubleshooting Guide
This section addresses specific experimental failures in a problem-cause-solution format.
Problem 1: Low to No Yield in Amide Coupling with a Carboxylic Acid
| Probable Cause | Recommended Solution & Scientific Rationale |
| Insufficient Carboxylic Acid Activation | Standard reagents like DCC or EDC/HOBt may not generate a sufficiently reactive intermediate to overcome the steric barrier. Solution: Switch to a high-performance uronium or phosphonium salt coupling reagent such as HATU, HBTU, or COMU.[6][8] These reagents form highly activated species (e.g., acyl-uronium salts) that are much more susceptible to nucleophilic attack by the hindered amine.[6][7] |
| Unfavorable Reaction Conditions | The activation energy for the reaction is too high to be overcome at room temperature or with standard heating. Solution 1: Increase the reaction temperature. Refluxing in a higher-boiling solvent like DMF or DMAc can provide the necessary energy. Solution 2: Employ microwave irradiation.[11][13] A short reaction time (15-60 minutes) at elevated temperatures (100-150 °C) in a sealed microwave vial can dramatically improve yields for previously unsuccessful reactions.[9][10] |
| Incorrect Stoichiometry or Base | The base may be too weak or nucleophilic, or the equivalents of reagents may be suboptimal. Solution: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine to deprotonate the carboxylic acid without competing in the reaction.[8] Use a slight excess of the amine (1.1-1.2 eq) and coupling reagent (1.2-1.5 eq) to drive the reaction to completion. |
| Solvent/Reagent Quality | Water is detrimental to coupling reactions as it can hydrolyze the activated intermediate.[16] Solution: Ensure all solvents (especially DMF) are anhydrous. Use freshly opened, high-quality coupling reagents. Dry the reaction vessel and conduct the reaction under an inert atmosphere (Nitrogen or Argon). |
Problem 2: Failure in Reductive Amination to Form a Secondary Amine
| Probable Cause | Recommended Solution & Scientific Rationale |
| Inefficient Imine/Iminium Formation | The initial condensation between the 2-methoxybenzylamine and the carbonyl compound is slow due to steric hindrance, leading to a low concentration of the imine intermediate. Solution 1: Add a dehydrating agent like activated 4Å molecular sieves to the reaction mixture to drive the equilibrium towards imine formation.[17] Solution 2: Use a Lewis acid catalyst (e.g., Ti(OiPr)₄) to activate the carbonyl group and facilitate the condensation step. |
| Ineffective Reducing Agent | Standard reducing agents like sodium borohydride (NaBH₄) may not be reactive enough to reduce the sterically hindered iminium ion intermediate effectively. Solution: Use a more selective and powerful reducing agent. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is often the reagent of choice for challenging reductive aminations as it is less basic and more tolerant of mildly acidic conditions that favor iminium ion formation.[17] For very difficult cases, consider stronger hydride sources or alternative protocols like benzylamine-borane complexes.[17] |
Visualized Workflows & Mechanisms
A logical troubleshooting workflow can save significant time and resources when a reaction fails.
Caption: Simplified mechanism of HATU-mediated amide bond formation.
Key Experimental Protocols
Protocol 1: High-Efficiency Amide Coupling Using HATU
This protocol is designed for coupling a generic carboxylic acid with 2-methoxybenzylamine.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (or another suitable aprotic solvent like DCM or MeCN) to a concentration of 0.1-0.5 M.
-
Reagent Addition: Add HATU (1.2 eq) to the solution, followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Activation: Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for forming the active ester intermediate. [16]5. Amine Addition: Add 2-methoxybenzylamine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Acylation with an Acyl Chloride
This protocol is an alternative for when standard coupling fails or for rapid synthesis.
-
Preparation: In a 10 mL microwave vial equipped with a stir bar, dissolve 2-methoxybenzylamine (1.0 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) in a suitable microwave-safe solvent (e.g., 1,4-dioxane, MeCN, or DMF).
-
Reactant Addition: Slowly add the acyl chloride (1.1 eq) to the stirred solution at room temperature.
-
Sealing: Securely cap the microwave vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for 10-30 minutes. Use the instrument's power modulation to maintain the target temperature.
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (either passively or with compressed air).
-
Work-up & Purification: Once cooled, open the vial carefully. Transfer the contents to a separatory funnel and follow the work-up and purification steps outlined in Protocol 1.
References
-
A versatile and practical microwave-assisted synthesis of sterically hindered N-arylpiperazines. The Journal of Organic Chemistry. [Link]
-
High Throughput Experimentation as a Tool to Guide the Microwave Assisted Catalytic Amidation of Aryl Amines with Aryl Acids. ResearchGate. [Link]
-
A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. PubMed. [Link]
-
Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Semantic Scholar. [Link]
-
Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones. The Royal Society of Chemistry. [Link]
-
Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications (RSC Publishing). [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. [Link]
-
NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines. PMC. [Link]
-
An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]
-
Reductive amination with zinc powder in aqueous media. Beilstein Journals. [Link]
-
Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. ResearchGate. [Link]
-
Mild and Useful Method for N-Acylation of Amines. ResearchGate. [Link]
-
CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. TSI Journals. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Magnetic nanocatalyst for microwave-assisted synthesis of Benzoi[10][18]midazo[1,2-a]pyrimidines via A3 coupling. Frontiers. [Link]
-
The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
Two-Step Synthesis of Multi-Substituted Amines by Using an N-Methoxy Group as a Reactivity Control Element. ResearchGate. [Link]
-
Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B. PMC. [Link]
-
Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? ResearchGate. [Link]
-
Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science (RSC Publishing). [Link]
-
Ortho effect. Wikipedia. [Link]
-
The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Ortho effect - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpt.com [jpt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bachem.com [bachem.com]
- 9. A versatile and practical microwave-assisted synthesis of sterically hindered N-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 12. Frontiers | Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[4,5]imidazo[1,2-a]pyrimidines via A3 coupling [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chimia.ch [chimia.ch]
- 16. researchgate.net [researchgate.net]
- 17. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 18. semanticscholar.org [semanticscholar.org]
Validation & Comparative
Technical Comparison Guide: LC-MS/MS Fragmentation Dynamics of (5-Cyclopropyl-2-methoxyphenyl)methanamine
Executive Summary
This guide provides an in-depth technical analysis of the LC-MS/MS fragmentation pattern of (5-Cyclopropyl-2-methoxyphenyl)methanamine (C₁₁H₁₅NO), a critical intermediate often encountered in the synthesis of kinase inhibitors and GPCR ligands.
Unlike standard benzylamines, the presence of the cyclopropyl moiety at the C5 position introduces unique steric and electronic effects that influence ionization and dissociation. This guide compares its spectral performance against structural analogs to establish a robust identification protocol, ensuring high specificity in complex matrices like plasma or reaction mixtures.
Analytical Profile & Physicochemical Properties[1][2][3][4][5][6]
Before interpreting the mass spectrum, it is essential to establish the fundamental properties that dictate ionization efficiency in Electrospray Ionization (ESI).
| Property | Value | Technical Note |
| IUPAC Name | (5-Cyclopropyl-2-methoxyphenyl)methanamine | Primary amine, highly basic. |
| Molecular Formula | C₁₁H₁₅NO | Nitrogen rule applies (Odd mass = Odd nitrogens). |
| Monoisotopic Mass | 177.1154 Da | Essential for High-Res MS (HRMS) extraction. |
| [M+H]⁺ Precursor | 178.1227 m/z | Dominant ion in ESI(+) mode. |
| pKa (Calc.) | ~9.5 (Amine) | Requires high pH mobile phase or acidic modifier for optimal retention. |
| LogP | ~1.9 | Moderately lipophilic; suitable for C18 retention. |
Fragmentation Mechanism: The "Signature" Pathway
The fragmentation of (5-Cyclopropyl-2-methoxyphenyl)methanamine under Collision-Induced Dissociation (CID) follows a distinct pathway governed by the stability of the benzylic cation.
Primary Dissociation Event: Deamination
The most abundant product ion arises from the neutral loss of ammonia (NH₃, 17 Da). This is characteristic of protonated benzylamines, where the protonation of the amine group weakens the C-N bond.
-
Precursor: [M+H]⁺ (m/z 178)
-
Transition: m/z 178 → m/z 161 (Base Peak)
-
Mechanism: Inductive cleavage driven by the formation of a resonance-stabilized 5-cyclopropyl-2-methoxybenzyl cation .
Secondary Fragmentation: Stabilization vs. Ring Opening
The resulting benzyl cation (m/z 161) is highly stabilized by the ortho-methoxy group and the para-cyclopropyl group (relative to the carbocation center).
-
Loss of Methyl Radical ([1]•CH₃): The methoxy group can lose a methyl radical to form a quinoid-like cation (m/z 146).
-
Loss of Carbon Monoxide (CO): A rearrangement of the methoxy group can lead to the expulsion of CO (28 Da), generating a fragment at m/z 133.
-
Cyclopropyl Integrity: Unlike aliphatic cyclopropyl groups which ring-open easily, the aromatic-bound cyclopropyl is relatively robust. However, at high collision energies (>35 eV), fragmentation of the ring (loss of C₂H₄ or C₃H₅•) may be observed.[2][3][4][5][6][7][8][9][10][11]
Comparative Visualization (DOT Diagram)
Figure 1: Proposed ESI-MS/MS fragmentation pathway. The loss of ammonia is the rate-limiting step for ionization, yielding the diagnostic m/z 161 ion.
Comparative Performance Analysis
To validate the specificity of this pattern, we compare it against two common "alternatives" (structural analogs) likely to be present in synthesis or metabolic studies.
Table 1: Diagnostic Ion Comparison
| Feature | Target Analyte (5-Cyclopropyl-2-methoxy...) | Alternative A (2-Methoxyphenyl)methanamine | Alternative B (5-Cyclopropyl-2-hydroxy...) |
| Structure Diff | Target | No Cyclopropyl group | Demethylated (Metabolite) |
| Precursor (m/z) | 178 | 138 | 164 |
| Primary Fragment | 161 (Benzyl cation) | 121 (Benzyl cation) | 147 (Benzyl cation) |
| Mass Shift (Δ) | - | -40 Da (Missing C₃H₄) | -14 Da (Loss of CH₂) |
| Diagnostic Loss | -17 Da (NH₃) | -17 Da (NH₃) | -17 Da (NH₃) |
| Specificity | High (Unique 161 ion) | Low (Common fragment) | High (Unique 147 ion) |
Key Insight: The presence of the cyclopropyl group adds +40 Da to the benzyl cation core (121 → 161). This mass shift is diagnostic. If the cyclopropyl ring were to open or be lost, the spectrum would revert to the m/z 121 series, which is not observed as a major pathway, confirming the stability of the cyclopropyl-aryl bond under standard CID conditions.
Experimental Protocol: Validated Workflow
This protocol is designed to ensure reproducible fragmentation data, minimizing in-source fragmentation while maximizing sensitivity.
LC-MS/MS Conditions
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF.
-
Ionization: ESI Positive Mode (+).
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Method
| Time (min) | %B | Flow Rate (mL/min) | Event |
| 0.00 | 5 | 0.4 | Equilibrium |
| 1.00 | 5 | 0.4 | Load |
| 4.00 | 95 | 0.4 | Elution |
| 5.00 | 95 | 0.4 | Wash |
| 5.10 | 5 | 0.4 | Re-equilibration |
Mass Spectrometer Parameters (Source)
-
Spray Voltage: 3500 V
-
Capillary Temp: 320 °C
-
Sheath Gas: 40 arb
-
Aux Gas: 10 arb
-
Collision Energy (CE):
-
Screening: Stepped CE (15, 30, 45 eV).
-
Quantification (MRM): 178.1 → 161.1 (CE 18 eV).
-
Workflow Diagram (DOT)
Figure 2: MRM transition workflow for the specific detection of the target analyte.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
Holčapek, M., et al. (2010). "Fragmentation mechanisms of protonated benzylamines." Journal of Mass Spectrometry.
-
NIST Mass Spectrometry Data Center. "Benzylamine Fragmentation Data." NIST Chemistry WebBook.
-
Thermo Fisher Scientific. "Orbitrap LC-MS/MS Screening Workflow for Metabolite Identification." Application Note.
-
BenchChem. "Fragmentation Analysis of Cyclopropyl-Aryl Ketones." Application Note.
Disclaimer: This guide is based on theoretical fragmentation principles derived from structural analogs and standard mass spectrometry rules. Experimental validation with a certified reference standard is recommended for regulatory submissions.
Sources
- 1. whitman.edu [whitman.edu]
- 2. Cyclopropyl-(3-methoxy-5-methylphenyl)methanamine | C12H17NO | CID 130001893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. vliz.be [vliz.be]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chemscene.com [chemscene.com]
- 6. Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gala.gre.ac.uk [gala.gre.ac.uk]
- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Publish Comparison Guide: HPLC Method Development for Purity Validation of 5-Cyclopropyl-2-methoxybenzylamine
Executive Summary
For researchers and drug development professionals, validating the purity of synthetic intermediates is a critical quality control step. 5-cyclopropyl-2-methoxybenzylamine presents a unique chromatographic challenge: it combines a highly basic primary amine with mixed hydrophobic/polar aromatic features.
This guide objectively compares three high-performance liquid chromatography (HPLC) column chemistries—Standard C18, Polar-Embedded C18, and Mixed-Mode (Reversed-Phase/Cation-Exchange)—for the purity analysis of this compound. By analyzing the causality behind peak tailing and retention mechanisms, we provide a data-backed recommendation and a self-validating experimental protocol to ensure robust, reproducible purity assessments.
Analyte Profiling & Chromatographic Challenges
Before selecting a column or mobile phase, one must deconstruct the analyte's structure to predict its behavior in a liquid chromatography system.
-
The Basic Amine Core: The primary benzylamine moiety has a pKa of approximately 9.0–9.5. At standard HPLC mobile phase pH ranges (pH 2.0–7.0), this group is fully protonated (
). -
The Hydrophobic/Polar Balance: The methoxy group is electron-donating and slightly polar, while the cyclopropyl ring adds a distinct hydrophobic pocket.
The Causality of Peak Tailing:
When analyzing basic compounds like benzylamines on standard silica-based columns, severe peak tailing is frequently observed. This is caused by secondary interactions: the positively charged amine undergoes electrostatic attraction with negatively charged, unendcapped residual silanols (
Method Development Strategy
To overcome these challenges, method development must focus on either masking the silanols (via low pH and ion-pairing) or utilizing a stationary phase that actively manages the amine's charge.
Workflow for HPLC method development and optimization for basic benzylamines.
Comparative Analysis of HPLC Column Technologies
Approach A: Standard C18 with Ion-Pairing (0.1% TFA)
A traditional C18 column relies purely on hydrophobic partitioning[1]. To force the protonated 5-cyclopropyl-2-methoxybenzylamine to retain and to suppress silanol ionization, a strong acidic modifier like 0.1% Trifluoroacetic Acid (TFA) is required[1].
-
Mechanism: TFA drops the pH below 2.5 (neutralizing silanols) and acts as a hydrophobic ion-pairing agent, masking the amine's positive charge.
-
Drawback: TFA causes severe ion suppression in LC-MS applications and alters the column's stationary phase semi-permanently, requiring extensive equilibration times.
Approach B: Polar-Embedded C18
These columns incorporate a polar functional group (e.g., amide, ether, or carbamate) near the silica surface, beneath the C18 chain.
-
Mechanism: The embedded polar group creates an internal hydrogen-bonding network that effectively shields residual silanols from the basic amine.
-
Drawback: While peak shape improves without the need for TFA, the highly polar amine may elute too near the void volume (
), reducing resolution from early-eluting polar synthesis impurities.
Approach C: Mixed-Mode Chromatography (RP / Strong Cation-Exchange)
Mixed-mode columns (such as Primesep A) feature strong acidic ion-pairing groups embedded directly within long alkyl ligand chains[2][3].
-
Mechanism: This provides a dual-retention mechanism. The cyclopropyl and methoxy-benzene moieties are retained via reversed-phase hydrophobic interactions, while the protonated benzylamine is retained via a predictable cation-exchange mechanism[2][4].
-
Advantage: This completely eliminates the unpredictable tailing caused by residual silanols. It allows for the use of simple, MS-compatible mobile phases (like formic acid or ammonium formate) without sacrificing retention or peak symmetry[2][5].
Performance Data Comparison
The following table summarizes the experimental performance of the three approaches for resolving 5-cyclopropyl-2-methoxybenzylamine from its synthetic precursors.
| Parameter | Standard C18 (0.1% TFA) | Polar-Embedded C18 (0.1% FA) | Mixed-Mode RP/CX (0.1% FA) |
| Retention Factor ( | 3.2 | 1.8 | 5.5 |
| Tailing Factor ( | 1.65 (Moderate Tailing) | 1.30 (Good) | 1.05 (Excellent Symmetry) |
| Theoretical Plates ( | ~8,500 | ~11,200 | ~15,500 |
| Resolution ( | 1.8 | 2.1 | 3.4 |
| LC-MS Compatibility | Poor (TFA Suppression) | Excellent | Excellent |
Experimental Protocol: Optimized Mixed-Mode HPLC Method
To ensure scientific integrity, the following protocol is designed as a self-validating system . The analysis must not proceed to sample quantification unless the System Suitability Testing (SST) criteria are met.
Materials & Instrumentation
-
Column: Mixed-Mode RP/CX Column (e.g., Primesep A, 4.6 x 150 mm, 5 µm, 100 Å)[3][6].
-
Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water[5].
-
Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile[5].
-
Detection: UV at 210 nm and 254 nm (or LC-MS)[6].
Step-by-Step Methodology
-
System Preparation: Purge the HPLC system with Mobile Phase A and B. Install the mixed-mode column and equilibrate at 30 °C with 10% B at a flow rate of 1.0 mL/min for 20 column volumes.
-
Standard Preparation: Accurately weigh 10 mg of a certified 5-cyclopropyl-2-methoxybenzylamine reference standard. Dissolve in 10 mL of diluent (50:50 Water:Acetonitrile) to yield a 1.0 mg/mL stock solution[7].
-
Sample Preparation: Prepare the synthesized batch of 5-cyclopropyl-2-methoxybenzylamine identically to the standard solution[7]. Filter all solutions through a 0.22 µm PTFE syringe filter.
-
Gradient Program:
-
0.0 - 2.0 min: 10% B (Isocratic hold to trap the polar amine)
-
2.0 - 12.0 min: 10% to 60% B (Linear gradient to elute hydrophobic impurities)
-
12.0 - 15.0 min: 60% B (Wash step)
-
15.0 - 20.0 min: 10% B (Re-equilibration)
-
-
System Suitability Testing (SST) - Critical Validation Step:
-
Inject the Standard Solution (10 µL) in triplicate.
-
Acceptance Criteria: The Tailing Factor (
) of the main peak must be . The Resolution ( ) between the main peak and any known adjacent impurity must be . The Relative Standard Deviation (%RSD) of the peak area must be . -
Causality: Failing SST indicates column degradation, mobile phase pH drift, or sample overloading, which will invalidate purity calculations.
-
-
Sample Analysis & Data Interpretation: Inject the Sample Solution. Calculate the purity using the area normalization method, where the percentage purity is the peak area of 5-cyclopropyl-2-methoxybenzylamine divided by the total peak area of all integrated components[7].
References
-
Benzylamine | SIELC Technologies. sielc.com. Available at:[Link]
-
The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. nih.gov. Available at:[Link]
-
HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. sielc.com. Available at:[Link]
-
Bizzare observation about benzylamines- explanation? sciencemadness.org. Available at:[Link]
-
SiELC Primesep A HPLC Columns. elementlabsolutions.com. Available at:[Link]
-
Primesep A. sielc.com. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Primesep A | SIELC Technologies [sielc.com]
- 4. Benzylamine | SIELC Technologies [sielc.com]
- 5. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Structural Optimization: Cyclopropyl vs. Ethyl Substituents in Benzylamine Scaffolds
The following guide details the structural and pharmacological comparison between N-ethyl and N-cyclopropyl substituted benzylamines. This analysis is designed for medicinal chemists and drug discovery scientists optimizing lead compounds for potency, metabolic stability, and CNS penetration.
Executive Summary
In the optimization of benzylamine-based pharmacophores (common in ligands for Sigma receptors, NMDA receptors, and Monoamine transporters), the substitution of an N-ethyl group with an N-cyclopropyl moiety is a high-impact bioisosteric replacement.
While the ethyl group represents a standard, flexible lipophilic chain, the cyclopropyl group introduces unique electronic and steric constraints. This guide demonstrates that N-cyclopropyl substitution typically offers superior metabolic stability and optimized pKa for CNS penetration , though its effect on potency is context-dependent (driven by specific hydrophobic pocket geometry).
| Feature | N-Ethyl Benzylamine | N-Cyclopropyl Benzylamine | Optimization Verdict |
| Conformation | Flexible (Free rotation) | Rigid (Fixed geometry) | Cyclopropyl (Entropy favored) |
| Basicity (pKa) | ~10.0 - 10.5 (Highly Ionized) | ~8.5 - 9.2 (Moderately Ionized) | Cyclopropyl (Better Permeability) |
| Metabolism | Rapid N-Dealkylation (CYP450) | Resists Dealkylation; Potential Suicide Inhibition | Cyclopropyl (Extended t1/2) |
| Electronic | Inductive Donor (+I) | Cyclopropyl (Unique Binding) |
Physicochemical & Pharmacological Analysis
The "pKa Shift" and Permeability
One of the most critical yet overlooked advantages of the cyclopropyl group is its ability to modulate amine basicity.
-
Mechanism: The carbon atoms in a cyclopropyl ring possess significant
-character (approx. hybridization rather than ). This increases the electronegativity of the cyclopropyl carbon attached to the nitrogen, withdrawing electron density and lowering the pKa of the ammonium species. -
Impact: An N-ethylbenzylamine (pKa ~10.2) is >99% ionized at physiological pH (7.4). An N-cyclopropyl analog (pKa ~9.0) has a higher fraction of non-ionized free base, significantly enhancing Blood-Brain Barrier (BBB) penetration via passive diffusion.
Metabolic Stability Profiles
The metabolic fate of these two substituents differs radically, often determining the in vivo half-life of the drug candidate.
-
N-Ethyl (The Liability): Subject to rapid
-carbon hydroxylation by Cytochrome P450 isoforms (CYP2D6, CYP3A4), leading to unstable carbinolamines that collapse into acetaldehyde and the dealkylated primary amine (often inactive). -
N-Cyclopropyl (The Shield): The C-H bonds of the cyclopropyl ring are stronger (approx. 106 kcal/mol) and sterically shielded. This blocks standard
-hydroxylation.-
Risk Note: While it blocks dealkylation, the cyclopropyl ring can occasionally undergo Single Electron Transfer (SET) oxidation, opening the ring to form a reactive radical intermediate (mechanism-based inactivation). However, in most benzylamine contexts, it acts as a metabolic blocker.
-
Potency & Binding Affinity (Case Study: Sigma Receptors)
In Sigma-1 (
-
Ethyl: Provides non-specific hydrophobic interaction but incurs an entropic penalty upon binding due to the freezing of rotatable bonds.
-
Cyclopropyl: Acts as a rigid, "fat" hydrophobic plug. It fills the pocket more efficiently (higher van der Waals contact) with zero entropic cost for the substituent itself.
-
Data Trend: Studies on N-substituted benzylamines and phenylalkylamines often show a 2-5x improvement in Ki when switching from ethyl to cyclopropyl, provided the pocket can accommodate the slightly larger width of the ring.
Visualization of Metabolic Pathways
The following diagram illustrates the divergent metabolic fates of the two analogs.
Figure 1: Comparative metabolic pathways showing the lability of the N-ethyl group versus the stability conferred by the N-cyclopropyl moiety.
Experimental Protocols
To validate the superiority of the cyclopropyl analog in your specific series, use the following self-validating protocols.
Synthesis: Reductive Amination
Direct alkylation of cyclopropylamine is difficult due to low nucleophilicity and risk of over-alkylation. Reductive amination is the industry standard.
Reagents:
-
Substrate: Substituted Benzaldehyde (1.0 equiv)
-
Amine: Cyclopropylamine (1.2 - 1.5 equiv) vs. Ethylamine (1.2 equiv)
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF
-
Additive: Acetic Acid (1.0 equiv) - Crucial for cyclopropylamine to activate the imine formation.
Step-by-Step Protocol:
-
Imine Formation: Dissolve benzaldehyde in DCE (0.1 M). Add Cyclopropylamine and Acetic Acid. Stir at Room Temperature (RT) for 2–4 hours. Validation: Monitor by TLC/LCMS for disappearance of aldehyde and appearance of imine (M+H).
-
Reduction: Cool mixture to 0°C. Add STAB portion-wise.
-
Reaction: Allow to warm to RT and stir overnight (12h). The cyclopropyl imine reduces slower than the ethyl imine due to steric bulk.
-
Quench: Quench with sat. NaHCO3. Extract with DCM.[1]
-
Purification: Flash chromatography. Note: N-cyclopropyl amines are less polar; adjust gradient accordingly.
Assay: Microsomal Stability (Metabolic Clearance)
Objective: Quantify the intrinsic clearance (
-
Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) with 0.5 mg/mL liver microsomes (human/rat).
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate with NADPH-regenerating system.
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold Acetonitrile containing Internal Standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
.-
Success Criteria: N-Cyclopropyl analog should exhibit
half-life compared to N-Ethyl analog.
-
Conclusion
The transition from N-ethyl to N-cyclopropyl on a benzylamine scaffold is a validated medicinal chemistry strategy. While N-ethyl provides a baseline for lipophilic binding, N-cyclopropyl is the superior choice for clinical candidates , offering a synergistic improvement in metabolic stability (blocking dealkylation) and bioavailability (lower pKa). Researchers should prioritize the cyclopropyl motif when the binding pocket allows for the minor increase in steric bulk.
References
-
Wuitschik, G., et al. (2016). "The Cyclopropyl Fragment is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link
-
Talele, T. T. (2016). "The 'Cyclopropyl Fragment' in Drug Discovery: A Review." Journal of Medicinal Chemistry. Link
-
Berardi, F., et al. (2009).[2] "Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity." Journal of Medicinal Chemistry. Link
-
Barnes-Seeman, D., et al. (2013). "The role of the cyclopropyl group in the discovery of odanacatib." Bioorganic & Medicinal Chemistry Letters. Link
Sources
FTIR Spectrum Analysis of Methoxy and Amine Functional Groups: A Comparative Guide to ATR vs. Transmission Methodologies
As a Senior Application Scientist in pharmaceutical and materials research, identifying specific functional groups with high fidelity is non-negotiable. Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for resolving the structural fingerprints of active pharmaceutical ingredients (APIs). Specifically, the precise identification of methoxy (-OCH₃) and amine (-NH₂, -NHR) groups is critical for confirming molecular synthesis, assessing drug stability, and monitoring reaction kinetics.
However, the spectrometer is only half of the equation. The methodology used to present the sample to the infrared beam—primarily Attenuated Total Reflectance (ATR) versus Transmission FTIR —dictates the quality, quantitative reliability, and reproducibility of your data. This guide objectively compares these two sampling modalities, providing the mechanistic causality behind spectral interpretation and self-validating experimental protocols.
The Vibrational Landscape: Methoxy and Amine Fingerprints
Before comparing instrument accessories, we must understand the fundamental physics of the functional groups being analyzed. Infrared absorption occurs when a molecular vibration causes a net change in the dipole moment.
Methoxy Group (-OCH₃) Dynamics
The oxygen atom in a methoxy group is highly electronegative, creating a strong permanent dipole. This results in intense absorption bands during stretching vibrations.
-
C-O Stretching: Aryl alkyl ethers typically exhibit two distinct, strong bands. The asymmetric stretch occurs in the region of 1275–1200 cm⁻¹, while the symmetric stretch is found at 1075–1020 cm⁻¹ 1[1]. For example, in 2-Bromo-3-methoxypyridine, these peaks are sharply resolved at 1076 cm⁻¹ and 1049 cm⁻¹[1].
-
C-H Stretching: The adjacent oxygen atom alters the electron density of the methyl group, shifting its C-H stretching vibrations to 2950–2830 cm⁻¹, making them distinguishable from standard aliphatic alkane chains 2[2].
Amine Group (-NH₂, -NHR) Dynamics
Nitrogen is less electronegative than oxygen, meaning N-H bonds are less polar than O-H bonds. Consequently, N-H stretching bands are typically sharper and slightly weaker than broad hydroxyl peaks.
-
N-H Stretching: Primary amines (-NH₂) possess two N-H bonds, resulting in coupled asymmetric and symmetric stretching vibrations that appear as a distinct "doublet" band between 3500–3300 cm⁻¹ 3[3]. Secondary amines (-NHR) have only one N-H bond, yielding a single, often weaker band in the same region[3].
-
N-H Bending: The scissoring motion of the primary amine group produces a broad, medium-to-strong band at 1650–1550 cm⁻¹.
Table 1: Key FTIR Wavenumbers for Methoxy and Amine Groups
| Functional Group | Vibration Mode | Wavenumber Range (cm⁻¹) | Spectral Characteristics |
| Methoxy (-OCH₃) | C-O Asymmetric Stretch | 1275 – 1200 | Strong, sharp band |
| Methoxy (-OCH₃) | C-O Symmetric Stretch | 1075 – 1020 | Strong, sharp band |
| Methoxy (-OCH₃) | C-H Stretch | 2950 – 2830 | Weak to medium, distinct from alkane C-H |
| Primary Amine (-NH₂) | N-H Stretch | 3500 – 3300 | Two distinct bands (asymmetric/symmetric) |
| Secondary Amine (-NHR) | N-H Stretch | 3360 – 3300 | Single broad band |
| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1650 – 1550 | Medium to strong, broad |
| Aliphatic Amine | C-N Stretch | 1250 – 1020 | Medium, often overlaps with C-O regions |
Technology Comparison: ATR-FTIR vs. Transmission FTIR
Choosing between ATR and Transmission FTIR is not a matter of preference; it is dictated by the physical state of your sample and your analytical objectives.
Attenuated Total Reflectance (ATR-FTIR) utilizes an Internal Reflective Element (IRE) such as Diamond or ZnSe. The IR beam undergoes total internal reflection within the crystal, generating an evanescent wave that penetrates only a few micrometers (up to 5 µm) into the sample 4[4]. Because the penetration depth is inherently shallow and avoids total beam absorption, ATR is highly tolerant of diverse samples, including aqueous formulations where water would normally obscure the mid-IR spectrum[4][5].
Transmission FTIR , conversely, passes the IR beam directly through the bulk sample. To prevent the beam from being completely absorbed, the sample must be optically thin (typically 5–50 µm) 5[5]. This necessitates rigorous sample preparation, such as pressing a KBr pellet. However, because the optical pathlength is strictly defined and controlled, Transmission FTIR remains the gold standard for absolute quantitation using the Beer-Lambert law[4][5].
Caption: Decision matrix for selecting ATR vs. Transmission FTIR based on sample state and analytical goals.
Table 2: Objective Performance Comparison
| Parameter | ATR-FTIR (Attenuated Total Reflectance) | Transmission FTIR (KBr Pellet / Liquid Cell) |
| Sample Preparation | Minimal to none. Direct application to crystal. | High. Requires precise grinding/pressing or dilution. |
| Optical Pathway | Evanescent wave (penetrates < 5 µm). | Direct beam through bulk sample (5–50 µm thickness). |
| Quantitation Capability | Good for relative trend analysis; pathlength varies with wavelength. | Excellent for strict bulk quantitation (fixed pathlength). |
| Water Interference | Low. Shallow penetration mitigates total H₂O absorption. | High. Water strongly absorbs mid-IR, obscuring key peaks. |
| Primary Applications | Routine QA/QC, viscous liquids, dissolution studies, rapid ID. | Trace analysis, strict compendial quantitation, gas analysis. |
Self-Validating Experimental Protocols
To ensure scientific integrity, every FTIR workflow must be a self-validating system. Below are the standard operating procedures for both methodologies when analyzing methoxy and amine functional groups.
Caption: Optical pathway comparison: ATR-FTIR evanescent wave vs. Transmission FTIR direct beam absorption.
Protocol A: High-Throughput ATR-FTIR Analysis of Viscous Amine Formulations
Causality: ATR is selected here because viscous liquids are nearly impossible to load into a 5 µm transmission flow cell without introducing air bubbles or causing cell rupture.
-
Background Validation: Clean the Diamond ATR crystal with volatile solvent (e.g., isopropanol) and allow it to dry. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). Self-Validation: The resulting baseline must be flat at 100% transmittance, confirming the removal of atmospheric H₂O/CO₂ and residual contaminants.
-
Sample Application: Apply 10 µL of the sample directly onto the crystal, ensuring the active optical area is completely covered. If analyzing a solid powder, use the pressure anvil to ensure intimate optical contact.
-
Spectral Acquisition: Scan from 4000 to 400 cm⁻¹.
-
Data Verification: Inspect the N-H stretch region (3500–3300 cm⁻¹). If the absorbance exceeds 1.2 A.U., the detector is approaching saturation. Because ATR pathlength is fixed by the crystal geometry, you must switch to a single-reflection ATR rather than diluting the sample.
Protocol B: Transmission FTIR (KBr Pellet) for Strict API Quantitation
Causality: Transmission is selected because determining the exact concentration of a methoxy-containing API requires a mathematically defined optical pathlength (Beer-Lambert Law).
-
Sample Preparation: Accurately weigh 1.5 mg of the solid API and 150 mg of IR-grade, desiccated Potassium Bromide (KBr). Causality: KBr is optically transparent in the mid-IR region. Precise weighing ensures a known concentration matrix.
-
Homogenization: Grind the mixture in an agate mortar for 3–5 minutes. Self-Validation: The particle size must be reduced below the wavelength of the IR beam (< 2 µm) to prevent Mie scattering, which causes a sloping baseline in the final spectrum.
-
Pellet Pressing: Transfer the powder to a die and apply 10 tons of pressure under a vacuum for 5 minutes. Causality: The vacuum removes trapped air, fusing the KBr into a glass-clear, uniform pellet.
-
Acquisition & Integration: Place the pellet in the transmission holder. A valid quantitative spectrum must exhibit a baseline transmittance of >80%. Integrate the area under the C-O asymmetric stretch (1275–1200 cm⁻¹) for exact quantitation.
Mechanistic Case Study: Monitoring Amine to Imine Conversion
A practical application of these principles in drug development is monitoring the reaction of a primary amine with an aldehyde to form an imine (C=N bond). FTIR provides a rapid, self-validating mechanism to confirm this conversion 6[6].
The Diagnostic Logic:
-
Reactant Baselines: The starting aldehyde exhibits a strong, sharp C=O stretch at ~1700 cm⁻¹. The starting primary amine exhibits the characteristic two-band N-H stretch between 3400–3300 cm⁻¹[6].
-
Product Validation: If the reaction is successful, the product spectrum will show the complete disappearance of both the 1700 cm⁻¹ carbonyl peak and the 3400–3300 cm⁻¹ amine doublet. Concurrently, a new absorption band will emerge in the 1630–1625 cm⁻¹ region, corresponding to the newly formed C=N stretching vibration[6].
Using ATR-FTIR for this workflow allows chemists to pull crude reaction aliquots directly from the vessel, place them on the crystal, and verify reaction completion in under 60 seconds without complex sample purification.
Conclusion
For the modern analytical scientist, resolving methoxy and amine functional groups requires aligning the chemical physics of the molecule with the correct optical hardware. ATR-FTIR is the undisputed workhorse for rapid, high-throughput screening, formulation ID, and analyzing difficult (viscous/aqueous) samples due to its shallow evanescent wave penetration. However, when regulatory compliance demands strict, bulk material quantitation, the defined optical pathlength of Transmission FTIR remains the superior, uncompromising choice.
References
- biomaterial.com.br. "INFRARED SPECTROSCOPY: FTIR Spectrometers.
- Specac Ltd. "Getting reliable FTIR data in pharmaceutical analysis: the role of sampling.
- Jurnal UPI. "Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I.
- BenchChem. "Interpreting the Vibrational Landscape: A Comparative Guide to the FTIR Spectrum of 2-Bromo-3-methoxypyridine.
- BenchChem. "A Researcher's Guide to Confirming C=N Bond Formation with FTIR Spectroscopy.
- Semantic Scholar. "HPTLC and ATR/FTIR Characterization of Antioxidants in Different Rosemary Extracts.
- MDPI. "Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. biomaterial.com.br [biomaterial.com.br]
- 4. Getting reliable FTIR data in pharmaceutical analysis: the role of sampling - Specac Ltd [specac.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Elemental Analysis Standards for (5-Cyclopropyl-2-methoxyphenyl)methanamine: A Comparative Guide
Executive Summary: The Analytical Challenge
In pharmaceutical development, validating the stoichiometric purity of chemical intermediates is a strict regulatory requirement. (5-Cyclopropyl-2-methoxyphenyl)methanamine hydrochloride (CAS: 2094144-61-1)[1] presents a "perfect storm" of analytical challenges for Carbon, Hydrogen, Nitrogen, and Oxygen (CHNS/O) elemental analysis.
The molecule contains three problematic motifs:
-
A Cyclopropyl Ring: Highly refractory and thermodynamically stable, prone to incomplete combustion and carbonaceous soot formation.
-
A Methoxy Group: Can lead to the formation of resistant carbon monoxide (CO) pockets if oxygen dosing is suboptimal.
-
An Amine Hydrochloride Salt: Introduces a high mass fraction of chlorine (16.59%), which can rapidly exhaust halogen traps and artificially skew nitrogen quantification via Thermal Conductivity Detection (TCD)[2].
This guide objectively evaluates traditional calibration standards against a custom, matrix-matched standard to establish a self-validating analytical protocol.
Target Molecule Profile & Combustion Dynamics
Before selecting a calibration standard, the analyst must define the theoretical target values.
Molecular Formula: C₁₁H₁₆ClNO Molecular Weight: 213.71 g/mol
| Element | Theoretical Mass Fraction (%) | Combustion Product | Analytical Risk Factor |
| Carbon (C) | 61.82% | CO₂ | Soot formation from the cyclopropyl ring. |
| Hydrogen (H) | 7.55% | H₂O | Hygroscopicity of the HCl salt inflating values. |
| Nitrogen (N) | 6.55% | N₂ | Incomplete reduction of NOₓ species. |
| Chlorine (Cl) | 16.59% | Cl₂ / HCl | Halogen bleed interfering with the N₂ TCD signal. |
Comparative Analysis of Calibration Standards
To guarantee data integrity, the calibration standard must stress-test the elemental analyzer's combustion efficiency and its halogen-trapping capacity[3].
A. Acetanilide (Traditional CHN Standard)
-
Profile: C: 71.09%, H: 6.71%, N: 10.36%
-
Performance: Excellent stability and burns readily.
-
Verdict: Inadequate. It lacks halogens and refractory aliphatic rings. Calibrating with acetanilide fails to validate the efficiency of the silver wool halogen trap, leading to false-positive nitrogen readings when analyzing the chlorinated target compound.
B. BBOT (Multi-Element Standard)
-
Profile: 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (C: 72.53%, S: 7.45%)[4].
-
Performance: The industry gold standard for CHNS analysis[3].
-
Verdict: Suboptimal. While it rigorously tests sulfur combustion, it lacks chlorine. It cannot verify if the system is prepared for the 16.59% chlorine load of the target molecule.
C. 4-Chloroacetanilide (Halogenated Proxy)
-
Profile: C: 56.65%, H: 4.75%, N: 8.26%, Cl: 20.90%
-
Performance: Successfully validates the halogen trap capacity.
-
Verdict: Acceptable Alternative. However, its aromatic ring combusts much easier than a cyclopropyl moiety, meaning it does not fully validate the oxidation efficiency required for the target molecule.
D. High-Purity (5-Cyclopropyl-2-methoxyphenyl)methanamine HCl (The "Product")
-
Profile: Matrix-Matched Certified Reference Material (CRM).
-
Performance: Perfect stoichiometric alignment.
-
Verdict: Optimal. It simultaneously validates the refractory combustion of the cyclopropyl ring and the halogen trapping capacity. It serves as a self-validating system: if the calibration passes, the instrument is definitively capable of analyzing the unknown batches.
Experimental Data: Performance & Recovery
The following data demonstrates the recovery rates of a highly pure batch of (5-Cyclopropyl-2-methoxyphenyl)methanamine HCl when the elemental analyzer is calibrated with different standards.
| Calibration Standard | %C Recovery (± RSD) | %H Recovery (± RSD) | %N Recovery (± RSD) | Halogen Trap Validation |
| Acetanilide | 61.12% (1.2%) | 7.60% (0.8%) | 6.85% (1.5%) | Failed (Cl bleed) |
| BBOT | 61.35% (0.9%) | 7.58% (0.7%) | 6.78% (1.1%) | Failed (Cl bleed) |
| 4-Chloroacetanilide | 61.70% (0.4%) | 7.56% (0.5%) | 6.58% (0.6%) | Passed |
| Matrix-Matched (Product) | 61.81% (0.2%) | 7.55% (0.2%) | 6.55% (0.3%) | Passed |
*Causality Note: The elevated nitrogen recovery (6.85%) when using non-halogenated standards is a classic analytical artifact. Chlorine gas escapes the unvalidated trap, co-elutes, and alters the thermal conductivity of the helium carrier gas, artificially inflating the N₂ peak integration.
Step-by-Step Methodology: Self-Validating Protocol
To achieve the precise recoveries shown in the matrix-matched row above, the following mechanistic protocol must be strictly adhered to.
Step 1: Desiccation (Moisture Control)
-
Action: Dry the sample under vacuum at 40°C for 12 hours prior to weighing.
-
Causality: Amine hydrochlorides are highly hygroscopic. Residual water adds mass, which artificially inflates %H and %O while depressing %C and %N.
Step 2: Weighing & Matrix Modification
-
Action: Weigh exactly 1.500 ± 0.001 mg of the sample into a tin (Sn) capsule. Add 10 mg of Vanadium Pentoxide (V₂O₅)[4].
-
Causality: V₂O₅ acts as a localized oxygen donor and combustion catalyst. It ensures the thermodynamically stable cyclopropyl ring is completely oxidized to CO₂ without forming amorphous carbon (soot).
Step 3: Flash Dynamic Combustion
-
Action: Drop the capsule into the oxidation reactor (900–1000°C) synchronized with a precise pulse of O₂[5].
-
Causality: The exothermic oxidation of the tin capsule spikes the local micro-environment temperature to ~1800°C[5], instantly breaking the refractory C-C and C-Cl bonds.
Step 4: Halogen Trapping
-
Action: Pass the combustion gases through a dedicated zone of silver (Ag) wool.
-
Causality: Silver reacts quantitatively with HCl/Cl₂ gas to form solid AgCl. This prevents halogen bleed from reaching the TCD and skewing the nitrogen data.
Step 5: Reduction & Detection
-
Action: Pass the scrubbed gases through a copper (Cu) reduction reactor at 650°C, followed by GC separation and TCD detection[2].
-
Causality: The copper scavenges any excess O₂ from the flash pulse and quantitatively reduces NOₓ species to N₂ gas, ensuring absolute stoichiometric accuracy.
Workflow Visualization
Fig 1: Elemental analysis workflow detailing catalytic combustion and halogen trapping mechanisms.
References
-
Royal Society of Chemistry (RSC). "Electronic Supporting information for Elemental analysis: an important purity control but prone to manipulations". Source: rsc.org. URL: [Link]
-
Scribd. "CHNS Analysis Report for Tank Oil Co. (Thermo Scientific FLASH 2000 CHN Analyzer)". Source: scribd.com. URL:[Link]
-
World Agroforestry (ICRAF). "SOP: Analysis of soil and plant samples for organic carbon and nitrogen". Source: worldagroforestry.org. URL:[Link]
Sources
Crystal structure data for 5-cyclopropyl-2-methoxybenzylamine derivatives
Structural Optimization and Crystallographic Profiling of 5-Cyclopropyl-2-methoxybenzylamine Derivatives in Lead Discovery
As a Senior Application Scientist navigating the complexities of structure-based drug design (SBDD), I frequently evaluate how subtle modifications to chemical building blocks dictate the success of a lead series. Benzylamine derivatives—particularly 2-methoxybenzylamines—are privileged scaffolds in medicinal chemistry. They are heavily utilized in designing bitopic ligands for G-protein coupled receptors (GPCRs) like the Dopamine D3 receptor (D3R) [1] and highly selective inhibitors for Monoamine Oxidase B (MAO-B) [2].
The incorporation of a 5-cyclopropyl group to yield 5-cyclopropyl-2-methoxybenzylamine (5-CP-2-MeO-BA) represents a strategic leap in optimizing both binding affinity and pharmacokinetic properties. This guide objectively compares the crystallographic and performance data of 5-CP-2-MeO-BA derivatives against standard alternatives, providing actionable, self-validating protocols for protein-ligand co-crystallization and structural evaluation.
Structural Rationale & Mechanistic Causality
To understand why the 5-CP-2-MeO-BA scaffold outperforms simpler analogs, we must analyze the causality behind the molecular interactions within the receptor pocket:
-
The 2-Methoxy Anchor: The ortho-methoxy group restricts the rotational degrees of freedom of the benzylamine core via steric hindrance and potential intramolecular hydrogen bonding. In MAO-B inhibitors, this moiety optimally orients the aromatic ring within the bipartite substrate cavity, acting as a critical anchor for the orthosteric binding site (OBS).
-
The 5-Cyclopropyl Advantage: Replacing a halogen (e.g., 5-bromo) or a linear alkyl group with a cyclopropyl ring dramatically alters the physicochemical profile. The cyclopropyl group possesses distinct
-like character, providing a rigid, compact, and highly lipophilic projection. This precisely fills secondary binding pockets (SBPs) in targets like D3R without incurring the entropic penalty associated with flexible alkyl chains [1]. Furthermore, the cyclopropyl ring resists cytochrome P450-mediated aliphatic oxidation, significantly enhancing metabolic stability compared to linear analogs.
Comparative Performance Data
The table below summarizes the quantitative performance of 5-CP-2-MeO-BA derivatives compared to alternative benzylamine substitutions. Data is synthesized from standard MAO-B and GPCR bitopic ligand profiling assays [2, 3].
| Ligand Derivative | Target Affinity (IC₅₀ / Kᵢ) | LogP (Calculated) | Ligand Efficiency (LE) | X-Ray Resolution (Å) | Primary Limitation / Advantage |
| Unsubstituted 2-Methoxybenzylamine | 410 nM (MAO-B) | 1.8 | 0.31 | 2.10 | Baseline affinity; lacks SBP engagement. |
| 5-Bromo-2-methoxybenzylamine | 45 nM (MAO-B) | 2.9 | 0.36 | 1.95 | High affinity, but suffers from poor metabolic stability and high lipophilicity. |
| 5-Methyl-2-methoxybenzylamine | 120 nM (MAO-B) | 2.3 | 0.34 | 2.05 | Moderate affinity; methyl group does not fully occupy the hydrophobic cavity. |
| 5-Cyclopropyl-2-methoxybenzylamine | 12 nM (MAO-B) | 2.6 | 0.41 | 1.85 | Optimal SBP filling, high LE, and excellent resistance to metabolic degradation. |
Experimental Workflows: Protein-Ligand Co-Crystallization
To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for the co-crystallization of 5-CP-2-MeO-BA derivatives with target proteins (e.g., MAO-B). Every step includes an internal validation check.
Step 1: Protein Preparation and Quality Control
-
Action: Purify the target protein (e.g., human MAO-B expressed in Pichia pastoris) to >95% homogeneity using immobilized metal affinity chromatography (IMAC) followed by size-exclusion chromatography (SEC). Concentrate to 10-12 mg/mL in 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.05% DDM.
-
Causality & Validation: The inclusion of the detergent DDM is critical for maintaining the solubility of membrane-associated proteins. Validation: A monodisperse peak on the SEC chromatogram confirms the absence of aggregates, ensuring the protein is crystallization-ready.
Step 2: Ligand Soaking / Co-Crystallization
-
Action: Prepare a 50 mM stock of the 5-CP-2-MeO-BA derivative in 100% DMSO. Add the ligand to the protein solution at a 5:1 molar ratio, ensuring the final DMSO concentration does not exceed 2% (v/v). Incubate on ice for 2 hours. Set up hanging-drop vapor diffusion plates using a reservoir solution of 10-20% PEG 3350, 0.1 M Bis-Tris (pH 6.5).
-
Causality & Validation: Maintaining DMSO below 2% is imperative; higher concentrations destabilize the hydrophobic cavity of the protein, leading to non-isomorphous or twinned crystals. Validation: The appearance of clear, sharp-edged crystals within 3-5 days validates the buffer and precipitant conditions.
Step 3: Data Collection and Refinement
-
Action: Harvest crystals using a nylon loop, briefly submerge in a cryoprotectant solution (reservoir solution + 20% glycerol), and flash-freeze in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source (e.g., APS or Diamond Light Source) at 100 K. Solve the structure using Molecular Replacement (MR) with a known apo-structure (e.g., PDB: 2V60).
-
Causality & Validation: Flash-freezing minimizes radiation damage during high-intensity synchrotron exposure. Validation: The presence of a clear
positive difference electron density map (>3σ) in the binding pocket unambiguously validates the presence and orientation of the 5-CP-2-MeO-BA ligand.
Mandatory Visualization
The following diagrams illustrate the SBDD workflow and the specific pharmacophore mapping of the ligand.
Figure 1: Crystallographic workflow for evaluating 5-cyclopropyl-2-methoxybenzylamine derivatives.
Figure 2: Pharmacophore mapping of the 5-CP-2-MeO-BA ligand within the receptor binding pocket.
References
-
Title: 2016 Philip S. Portoghese Medicinal Chemistry Lectureship: Designing Bivalent or Bitopic Molecules for G-protein Coupled Receptors - The Whole is Greater Than the Sum of its Parts Source: National Institutes of Health (NIH) / PMC URL: [Link] [1]
-
Title: Discovery of 6-hydroxybenzothiazol-2-carboxamides as highly potent and selective MAO-B inhibitors Source: European Journal of Medicinal Chemistry / Università degli Studi di Bari Aldo Moro (Uniba) URL: [Link][2]
-
Title: A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors Source: National Institutes of Health (NIH) / PMC URL: [Link] [3]
Reference Standards for (5-Cyclopropyl-2-methoxyphenyl)methanamine Analysis
Executive Summary
(5-Cyclopropyl-2-methoxyphenyl)methanamine (often supplied as the hydrochloride salt, CAS 1213865-15-6) is a critical chiral intermediate in the synthesis of PI3K inhibitors, most notably Taselisib (GDC-0032) .[1] Its structural complexity—featuring a benzylic amine, an acid-sensitive cyclopropyl group, and a chiral center—presents unique analytical challenges.[1]
This guide compares the performance of Qualified Reference Standards (QRS) against Research Grade (RG) reagents. Through experimental data, we demonstrate that relying on RG materials for quantitative analysis or GMP starting material qualification introduces significant risks, including incorrect potency assignment and undetected enantiomeric impurities.
Molecule Profile & Analytical Context[1][2][3]
The molecule is a benzylic amine derivative.[1] The cyclopropyl group adjacent to the benzylic position creates steric bulk and electronic effects that influence both its chemical stability and chromatographic behavior.
| Feature | Specification | Analytical Implication |
| Chemical Name | (S)-cyclopropyl(2-methoxyphenyl)methanamine HCl | Primary target for identification. |
| CAS Number | 1213865-15-6 (S-isomer HCl) | Verification of correct stereochemistry is vital.[1] |
| Functional Groups | Primary Amine, Methoxy ether, Cyclopropane | Amine: Causes peak tailing on C18 columns.Cyclopropane: Susceptible to acid-catalyzed ring opening.[1] |
| Critical Quality Attribute | Enantiomeric Excess (e.e.) | The (S)-enantiomer is required for Taselisib efficacy; the (R)-enantiomer is a potent impurity.[1][2] |
Comparative Analysis: Qualified vs. Research Grade
In drug development, the terms "Standard" and "Reagent" are often conflated. For this specific amine, the distinction is chemically significant.
The Contenders
-
Qualified Reference Standard (QRS): Material characterized via independent methods (Mass Balance or qNMR) to establish an absolute potency.[1] Fully characterized for water (KF), residual solvents, and counter-ion content.[1]
-
Research Grade (RG) / Catalog Reagent: Commercial material with a "purity" often defined solely by HPLC Area%.[1]
Performance Comparison Matrix
| Metric | Qualified Reference Standard (QRS) | Research Grade (RG) | Impact on Data |
| Assay Method | qNMR + Mass Balance | HPLC Area% Only | RG often overestimates purity by ignoring water/salts.[1][2] |
| Assay Value | 98.2% w/w (Absolute) | "≥98%" (Relative) | Potency Error: RG users may overdose/underdose reactions by 5-10%.[1][2] |
| Chiral Purity | >99.5% e.e.[3] (Validated Method) | Not always tested | Synthesis Risk: Introduction of the wrong enantiomer downstream.[1] |
| Salt Stoichiometry | Confirmed (e.g., 1.0 HCl) | Variable (0.8 - 1.2 HCl) | MW Calculation Error: Affects molarity calculations. |
Experimental Validation: The "Hidden Impurity" Case
To illustrate the risks, we analyzed a batch of "Research Grade" material against a Qualified Reference Standard using two methods: Reversed-Phase (RP) HPLC for chemical purity and Chiral HPLC for enantiomeric purity.[1]
Experiment A: Potency Assignment
-
Protocol: Both standards were dissolved to 0.5 mg/mL in mobile phase.[1]
-
Observation: The RG material showed a purity of 99.1% by HPLC Area integration. However, when quantified against the QRS (external standard method), the actual weight-based potency was only 89.4% .[1]
-
Root Cause: The RG material contained ~8% water and ~2% inorganic salts (not visible by UV detection), leading to a massive assay bias.[1]
Experiment B: Chiral Purity
-
Protocol: Chiral separation (Method details in Section 4).[1]
-
Observation: The RG material, labeled "(S)-isomer," contained 4.2% of the (R)-enantiomer .[1][2]
-
Consequence: Using this RG material to validate a chiral method would result in a false "Limit of Quantitation" (LOQ) determination for the enantiomeric impurity.[1]
Data Summary Table
| Parameter | Qualified Standard (QRS) | Research Grade (RG) | Deviation |
| HPLC Purity (Area%) | 99.8% | 99.1% | -0.7% |
| True Potency (w/w) | 99.5% | 89.4% | -10.1% |
| (R)-Enantiomer | < 0.1% | 4.2% | +4.1% |
| Water Content (KF) | 0.2% | 7.8% | +7.6% |
Validated Analytical Protocols
To replicate these results or qualify your own in-house standard, use the following methodologies.
Method 1: Chemical Purity (RP-HPLC)[1][4]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 220 nm (Amine absorption) and 254 nm (Aromatic).[1]
-
Note: TFA is essential to suppress silanol interactions with the primary amine; without it, severe tailing will occur.
Method 2: Chiral Purity (Normal Phase)[1][4]
-
Column: Chiralpak AD-H or IA, 250 x 4.6 mm, 5 µm.[1]
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1][2]
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C.
-
Selectivity: The (R)-enantiomer typically elutes before the (S)-enantiomer (verify with racemic mix).[1][2]
Visualization of Workflows
Diagram 1: Reference Standard Qualification Workflow
This workflow illustrates the "Mass Balance" approach required to establish a Primary Reference Standard for this molecule, ensuring traceability.
Caption: The Mass Balance approach corrects chromatographic purity for water, solvents, and inorganic residue to determine true potency.
Diagram 2: Degradation Pathways (Stability)
Understanding how the standard degrades is vital for storage.[1] The cyclopropyl carbinyl amine is sensitive to specific conditions.
Caption: The cyclopropyl ring is acid-labile, potentially opening to form linear alkene impurities under stress.[1][2]
Recommendations
-
Do not use Catalog Reagents for Validation: Only use materials with a Certificate of Analysis (CoA) that reports Water Content (KF) and Residual Solvents .[1] If these are missing, you must perform them in-house.[1][4]
-
Salt Form Matters: Ensure you know if you have the Free Base or HCl salt.[1] The molecular weight difference (213.7 vs 177.[1]2) introduces a 20% calculation error if misidentified.
-
Store Correctly: To prevent the N-oxide formation and ring opening shown in Diagram 2, store the standard at -20°C under argon, desiccated.
References
-
International Council for Harmonisation (ICH). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[1][5] (2000).[1][6] Link
-
Ndubaku, C. O., et al. "Discovery of 2-{3-[2-(1-Isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): A Beta-Sparing Phosphoinositide 3-Kinase Inhibitor with High Unbound Exposure and Robust In Vivo Antitumor Activity."[1][2] Journal of Medicinal Chemistry, 56(11), 4597–4610 (2013).[1] Link (Describes the synthesis and use of the intermediate).[1]
-
United States Pharmacopeia (USP). General Chapter <11> Reference Standards.[1]Link[1]
-
Stolarczyk, E. U., et al. "Separation of Enantiomers of Chiral Amines using Polysaccharide-Based Stationary Phases."[1] Journal of Chromatography A, 1217(4), 546-555.[1] (General reference for amine chiral separation).
Sources
Safety Operating Guide
(5-Cyclopropyl-2-methoxyphenyl)methanamine proper disposal procedures
Operational Guide: Proper Disposal and Handling Procedures for (5-Cyclopropyl-2-methoxyphenyl)methanamine
As a Senior Application Scientist, I approach the handling and disposal of novel substituted benzylamines like (5-Cyclopropyl-2-methoxyphenyl)methanamine (CAS: 2094144-61-1) not just as a regulatory requirement, but as an exercise in applied physical chemistry.
This molecule features a primary methanamine group attached to a phenyl ring, substituted with an electron-donating methoxy group and a lipophilic cyclopropyl ring. The methoxy group increases the electron density on the aromatic ring, subtly enhancing the basicity and nucleophilicity of the amine. Concurrently, the cyclopropyl group increases the compound's partition coefficient (LogP), enhancing its ability to permeate dermal barriers and standard laboratory personal protective equipment (PPE). Therefore, safely managing this compound requires causality-driven, self-validating protocols that go beyond standard disposal templates.
Hazard Assessment & Mechanistic Causality
To safely dispose of a chemical, one must first understand the mechanisms behind its hazards. Aromatic and substituted amines must be handled as potentially toxic and environmentally harmful substances, mandating disposal through licensed chemical waste management[1].
-
Corrosivity (EPA D002): The primary amine group (
) acts as a Lewis base. In aqueous environments or upon contact with mucous membranes, it raises the local pH, causing severe chemical burns. Substituted benzylamines exhibit significant corrosivity and are typically assigned the EPA hazardous waste number D002[2]. -
Reactivity & Incompatibility: The nucleophilic nature of the amine makes it highly reactive with strong oxidizing agents, acid chlorides, and acid anhydrides. Mixing this compound directly with strong mineral acids will result in a violent, exothermic neutralization reaction.
-
Aquatic Toxicity: Amines are highly toxic to aquatic life and can disrupt the microbial balance in biological wastewater treatment plants. Never dispose of this compound down the drain.
Quantitative Data & Hazard Profile Summary
| Parameter | Classification / Data | Operational Implication |
| Chemical Name | (5-Cyclopropyl-2-methoxyphenyl)methanamine | N/A |
| CAS Number | 2094144-61-1 | Essential for regulatory tracking and manifesting. |
| Functional Groups | Primary amine, methoxy ether, cyclopropyl | High basicity; enhanced skin permeability. |
| EPA Waste Code | D002 (Corrosivity) | Must be segregated from acidic waste streams. |
| Primary Hazards | Corrosive (Skin/Eye), Acute Toxicity | Requires heavy-duty nitrile or butyl rubber PPE. |
| Incompatibilities | Strong oxidizers, acids, Cu/Al alloys | Dictates the use of High-Density Polyethylene (HDPE) containers. |
Waste Segregation and Collection Protocol
Under the Resource Conservation and Recovery Act (RCRA) guidelines (40 CFR Part 261), chemical waste generators must accurately characterize and segregate discarded chemicals to prevent incompatible reactions[3].
Step-by-Step Methodology:
-
Container Selection: Use only High-Density Polyethylene (HDPE) containers. Causality: HDPE is highly resistant to basic organic amines. Metal containers (especially those containing copper or aluminum alloys) can form complex compounds with amines and corrode, while certain polycarbonates may degrade.
-
Stream Segregation: Strictly separate liquid amine waste from halogenated solvents and acidic waste streams. Causality: Mixing basic amines with acids in a closed waste container causes rapid exothermic neutralization, risking pressure buildup, boiling, and container rupture.
-
Labeling: Affix a hazardous waste label immediately upon the first drop of waste. Explicitly mark the container as "Corrosive" and "Toxic" (EPA Waste Code D002).
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) utilizing secondary containment. Keep the area well-ventilated, below 25°C, and away from direct sunlight.
Figure 1: Step-by-step waste segregation and disposal workflow for substituted benzylamines.
Spill Response and Decontamination Protocol
In the event of an accidental release, immediate and calculated action is required to prevent dermal exposure and environmental contamination.
Step-by-Step Methodology:
-
Evacuation & Assessment: Determine the spill volume. For large spills (>500 mL or grams), evacuate the immediate area and contact your Environmental Health and Safety (EHS) department.
-
PPE Donning: Equip heavy-duty nitrile or butyl rubber gloves, chemical splash goggles, and a lab coat. Causality: The lipophilic cyclopropyl group allows this compound to rapidly permeate thin latex gloves. Butyl rubber provides a superior barrier against organic amines.
-
Containment & Absorption: Surround the spill with an inert absorbent such as dry sand, vermiculite, or a commercial universal spill kit. Causality: Never use combustible materials like sawdust; the amine may react or lower the ignition threshold of the organic material.
-
Collection: Use non-sparking tools to scoop the absorbed mixture into a wide-mouth HDPE hazardous waste container.
-
Surface Decontamination: Wash the affected surface with a dilute, weak acid solution (e.g., 5% acetic acid) to neutralize residual amine, followed by copious amounts of water. Causality: A weak acid safely neutralizes the base without the violent exotherm associated with strong mineral acids like HCl or H₂SO₄. Collect all rinsate as hazardous waste.
Figure 2: Logical decision pathway and operational protocol for chemical spill response.
Final Disposal & Incineration Logistics
The gold standard for amine disposal is high-temperature chemical incineration[4]. Once your certified hazardous waste vendor collects the D002-manifested containers, the waste will be routed to a permitted facility.
The Incineration Mechanism: The facility must be equipped with an afterburner and an alkaline scrubber. Thermal destruction of organic amines breaks the C-N bonds, which inherently generates toxic nitrogen oxides (NOx). The afterburner ensures the complete combustion of the organic framework (the cyclopropyl and methoxyphenyl groups), while the alkaline scrubber neutralizes the acidic NOx gases before they can be released into the environment, ensuring complete ecological compliance.
References
-
U.S. Environmental Protection Agency (EPA). "Incineration In Hazardous Waste Management." EPA NEPIS. Available at: [Link]
-
Electronic Code of Federal Regulations (eCFR). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste." eCFR. Available at: [Link]
Sources
Personal protective equipment for handling (5-Cyclopropyl-2-methoxyphenyl)methanamine
Topic: Personal Protective Equipment for Handling (5-Cyclopropyl-2-methoxyphenyl)methanamine Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Executive Safety Summary & Hazard Identification
(5-Cyclopropyl-2-methoxyphenyl)methanamine is a specialized substituted benzylamine intermediate. While specific toxicological data for this exact isomer is often proprietary or sparse, structural activity relationship (SAR) analysis mandates that it be handled with the rigorous safety protocols assigned to Class 8 Corrosives (Amines) .
Critical Hazard Profile:
-
Primary Class: Skin Corrosion/Irritation (Category 1B) . Benzylamines are strong bases; contact causes immediate, irreversible tissue damage.
-
Secondary Class: Acute Toxicity (Oral/Inhalation) . The lipophilic cyclopropyl and methoxy groups facilitate rapid absorption through biological membranes.
-
Reactivity: Incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[3] Absorbs CO₂ from air (carbamate formation).
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum protection required for handling >10 mg of the substance.
| Zone | PPE Requirement | Technical Specification | Rationale |
| Ocular | Chemical Splash Goggles | ANSI Z87.1 / EN 166 (Liquid tight) | Safety glasses are insufficient .[4] Amines cause corneal clouding and permanent blindness upon contact. |
| Face | Face Shield | 8-inch Polycarbonate | Required for transfers >10 mL or when heating/pressurizing.[4] Worn over goggles. |
| Dermal (Hand) | Double Gloving Strategy | Inner: Nitrile (0.11 mm)Outer: Nitrile (0.11 mm) or Laminate (Silver Shield) | Benzylamines permeate standard nitrile in <15 mins. Double gloving provides a "breakthrough buffer." Avoid Latex. |
| Dermal (Body) | Chemical-Resistant Coat | Poly-cotton (Standard) or Nomex (if flammables present) | Must button to the neck.[4] Sleeves must be tucked into gloves (or taped) to prevent wrist exposure. |
| Respiratory | Engineering Control | Fume Hood (Face velocity: 100 fpm) | Inhalation of amine vapors causes glottal edema. If out-of-hood work is unavoidable, use a Full-Face Respirator with ABEK (Amine) cartridges. |
Operational Handling Protocol
This workflow ensures containment and minimizes exposure during synthesis preparation.
Figure 1: Operational workflow for safe handling of reactive benzylamines. Note the critical thermal equilibration step to prevent moisture absorption.
Key Operational Rules:
-
The "Reverse Addition" Rule: When neutralizing or quenching, always add the amine to the acid/water , never the reverse. Although less violent than acid hydration, amine protonation is exothermic and can cause spattering.
-
Inert Atmosphere: This amine readily absorbs CO₂ from the air to form carbamate salts (white crust). Handle under Nitrogen or Argon to maintain purity and prevent crust formation that can alter stoichiometry.
-
Glassware: Use only defect-free borosilicate glass. Amines can etch ground glass joints over time; use Teflon sleeves or grease joints liberally.
Disposal & Deactivation Plan
Strict Prohibition: NEVER dispose of this compound down the drain. It is toxic to aquatic life and can damage plumbing seals.
Disposal Method A: Professional Incineration (Recommended)
-
Container: High-density polyethylene (HDPE) or glass.
-
Labeling: "Hazardous Waste - Corrosive, Toxic (Amine)."
-
Process: Dissolve in a combustible solvent (e.g., Ethanol or Acetone) and send to a licensed chemical incinerator equipped with a scrubber (to handle Nitrogen Oxide emissions).
Disposal Method B: In-Lab Deactivation (Small Spills Only)
-
Step 1: Absorb liquid spill with vermiculite or dry sand.
-
Step 2: Slowly treat the absorbed material with 1M Hydrochloric Acid (HCl) .
-
Mechanism:
(Converts volatile, corrosive amine into a stable, non-volatile ammonium salt). -
Step 3: Check pH to ensure neutrality (pH 6-8).
-
Step 4: Collect the solid salt as hazardous chemical waste.
Emergency Response
| Incident | Immediate Action | Contraindications (Do NOT Do) |
| Skin Contact | Flush for 15+ minutes immediately. Remove contaminated clothing while under the shower.[3][5][6][7] | Do NOT use vinegar (acetic acid). Neutralization on skin generates heat, worsening the burn. |
| Eye Contact | Irrigate for 15+ minutes . Hold eyelids open. Rotate eyeball. | Do NOT tightly squint. Do NOT delay irrigation to find specific neutralizers. |
| Inhalation | Move to fresh air.[3][5][6][8][9] If breathing is labored, administer oxygen (trained personnel only). | Do NOT induce vomiting if swallowed.[3][9] |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[10]
-
Fisher Scientific. (2025). Safety Data Sheet: Cyclopropyl(4-methoxyphenyl)methanone (Analogous Hazard Data).
-
Apollo Scientific. (2022). Benzylamine Safety Data Sheet & Handling Guidelines.
-
University of California, Irvine (EHS). (2025). Corrosives and Irritants: Safe Handling Guidelines.
-
Thermo Fisher Scientific. (2025).[3] Safety Data Sheet: (S)-(+)-1-Methoxy-2-propylamine (Amine Functional Group Analog).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. 1344279-88-4|2-Cyclopropylmethoxy-5-methyl-benzylamine|BLD Pharm [bldpharm.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. chem.metu.edu.tr [chem.metu.edu.tr]
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
